tert-Butyl (3-aminocyclobutyl)carbamate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl N-(3-aminocyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDOEOOBYOABCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212395-34-0, 1090904-48-5, 871014-19-6 | |
| Record name | real- TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-(3-aminocyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
tert-Butyl (3-aminocyclobutyl)carbamate physical properties
An In-depth Technical Guide to the Physical Properties of tert-Butyl (3-aminocyclobutyl)carbamate
Introduction
tert-Butyl (3-aminocyclobutyl)carbamate is a bifunctional organic molecule of significant interest to researchers and professionals in drug development and synthetic chemistry. Its structure incorporates a cyclobutane scaffold, a primary amine, and a tert-butyloxycarbonyl (Boc)-protected amine. This arrangement makes it a valuable building block, allowing for the selective functionalization of the free amine while the other is masked. The Boc group's stability under many reaction conditions and its facile removal under acidic conditions provide essential versatility in multi-step syntheses.
This guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl (3-aminocyclobutyl)carbamate, with a focus on the trans-isomer, which is more commonly documented. We will delve into its structural and spectroscopic characteristics, safety and handling protocols, and standardized experimental methods for its analysis. The causality behind experimental choices and the importance of each physical parameter in the context of research and development will be explained to provide actionable, field-proven insights.
Core Physical and Chemical Properties
The fundamental properties of a compound are the cornerstone of its application in a laboratory setting. They dictate storage conditions, solvent choices for reactions and purification, and the analytical techniques best suited for its characterization. The properties of trans-tert-butyl (3-aminocyclobutyl)carbamate are summarized below.
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl (trans-3-aminocyclobutyl)carbamate | [1] |
| Synonyms | trans-N-Boc-1,3-diaminocyclobutane, tert-butyl ((1r,3r)-3-aminocyclobutyl)carbamate | [1][2] |
| CAS Number | 871014-19-6 | [1][3] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][2][3][4] |
| Molecular Weight | 186.26 g/mol | [1][2][3] |
| Appearance | White to light yellow solid, powder, or crystal | [1] |
| Solubility | While specific quantitative data is limited, its functional groups (amine, carbamate) suggest solubility in polar organic solvents like methanol, ethanol, and dichloromethane.[5] | |
| Storage Conditions | Store in a cool, dark, and dry place under an inert atmosphere.[1] Recommended storage temperatures range from <15°C to freezer temperatures (-20°C) for long-term stability.[1][6] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is a non-negotiable step for confirming the identity and purity of a chemical substance. Each technique provides a unique fingerprint based on the molecule's interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For tert-butyl (trans-3-aminocyclobutyl)carbamate, both ¹H and ¹³C NMR provide definitive structural confirmation.
-
¹H NMR (Proton NMR): The proton spectrum reveals the electronic environment of every hydrogen atom. Key expected signals include:
-
A prominent singlet peak around δ 1.4 ppm integrating to 9 protons, which is the classic signature of the nine equivalent protons of the tert-butyl (Boc) group.[7] Its presence is a primary indicator of successful Boc protection.
-
Multiplets in the upfield region (typically δ 1.5-3.5 ppm ) corresponding to the eight protons on the cyclobutane ring. The trans configuration influences the coupling constants and chemical shifts of these protons.
-
A broad singlet corresponding to the N-H proton of the carbamate.
-
A signal for the two protons of the primary amine (-NH₂), which can be broad and may exchange with deuterium in solvents like D₂O.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon skeleton. Expected signals include:
-
A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal around δ 28 ppm for the three equivalent methyl carbons of the tert-butyl group.
-
A signal for the carbamate carbonyl carbon (C=O) around δ 156 ppm .[8]
-
Signals corresponding to the four carbons of the cyclobutane ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of tert-butyl (trans-3-aminocyclobutyl)carbamate is characterized by several key absorption bands.
-
N-H Stretching: Two distinct bands are expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.[9] A single, less intense band for the secondary amine (N-H) of the carbamate is also expected in this region.
-
C-H Stretching: Absorption bands just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the alkyl groups (cyclobutane and tert-butyl).
-
C=O Stretching: A strong, sharp absorption band around 1700-1680 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group within the carbamate functionality.[9][10]
-
N-H Bending: A bending (scissoring) vibration for the primary amine typically appears in the 1650-1580 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The molecular ion peak corresponding to the molecular weight (186.26 g/mol ) should be observable, typically as [M+H]⁺ at m/z 187.
-
Fragmentation Pattern: A hallmark of Boc-protected amines in mass spectrometry is the characteristic loss of fragments related to the protecting group. A common fragmentation pathway involves the coupled elimination of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a prominent fragment ion corresponding to a neutral loss of 100 Da.[11]
Safety and Handling
Ensuring the safe handling of chemical reagents is paramount in a research environment. This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
GHS Hazard Classification:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[1]
-
Response: P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332 + P313 (If skin irritation occurs: Get medical advice/attention), P337 + P313 (If eye irritation persists: Get medical advice/attention).[1]
-
Experimental Protocols
The following protocols describe self-validating, standard methodologies for the characterization of tert-butyl (trans-3-aminocyclobutyl)carbamate.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound, whereas a broad and depressed range indicates the presence of impurities.
Methodology:
-
Sample Preparation: Place a small, dry amount of the powdered solid into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Caption: Workflow for ATR-FTIR Spectrum Acquisition.
Protocol: ¹H NMR Analysis
Causality: Proper sample preparation is critical for obtaining a high-resolution NMR spectrum. The choice of deuterated solvent is important for dissolving the sample and avoiding large solvent signals that would obscure the analyte peaks. CDCl₃ is a common choice for this type of compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines.
-
Acquire the Free Induction Decay (FID) using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Integrate the peaks to determine the relative ratios of protons.
-
Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
-
Sources
- 1. tert-Butyl (trans-3-Aminocyclobutyl)carbamate | 871014-19-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. trans-tert-Butyl 3-aminocyclobutylcarbamate 97% | CAS: 871014-19-6 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. nextsds.com [nextsds.com]
- 5. benchchem.com [benchchem.com]
- 6. 871014-19-6|tert-Butyl (trans-3-aminocyclobutyl)carbamate|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of cis-tert-Butyl (3-aminocyclobutyl)carbamate: An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Significance of Constrained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the conformational rigidity of molecular scaffolds is a paramount design principle. Sterically constrained building blocks, such as the cyclobutane motif, offer a significant advantage by reducing the entropic penalty associated with binding to a biological target, thereby enhancing potency and selectivity. Among these, cis-1,3-diaminocyclobutane derivatives are of particular interest due to their unique spatial arrangement of functional groups, which can mimic or stabilize key pharmacophoric interactions. This guide provides a comprehensive technical overview of the synthesis of cis-tert-Butyl (3-aminocyclobutyl)carbamate, a crucial mono-protected diamine that serves as a versatile intermediate in the construction of complex bioactive molecules. We will delve into the strategic considerations behind a multi-step synthesis, detailing the rationale for each transformation and providing actionable protocols for the discerning researcher.
Retrosynthetic Analysis and Strategic Approach
The synthesis of cis-tert-Butyl (3-aminocyclobutyl)carbamate necessitates a stereocontrolled approach to establish the desired cis relationship between the two amino functionalities on the cyclobutane ring. A logical retrosynthetic analysis points towards a key intermediate, a cis-disubstituted cyclobutane with orthogonal protecting groups or functionalities that can be readily converted to amines. A robust strategy, detailed in the literature, commences from a symmetrical starting material, leveraging stereochemical control during the introduction of the nitrogen-containing moieties.
Caption: A retrosynthetic pathway for cis-tert-Butyl (3-aminocyclobutyl)carbamate.
This guide will focus on a synthetic sequence that has been successfully employed for the multigram synthesis of related cyclobutane diamines.[1] The key steps involve the formation of a cyclobutane ring, introduction of the first nitrogen functionality via a Curtius rearrangement, stereoselective reduction to establish the cis geometry, and subsequent conversion of a hydroxyl group to the second amine.
Detailed Synthetic Protocols and Mechanistic Insights
The following sections provide a step-by-step guide to the synthesis of cis-tert-Butyl (3-aminocyclobutyl)carbamate, complete with experimental details and explanations of the underlying chemical principles.
Step 1: Synthesis of tert-Butyl (cis-3-Hydroxycyclobutyl)carbamate
The journey begins with the synthesis of a key hydroxy-carbamate intermediate. While several routes exist for the formation of substituted cyclobutanes, a reliable method involves the stereoselective reduction of a corresponding cyclobutanone.
Protocol:
A detailed protocol for the synthesis of tert-Butyl (cis-3-Hydroxycyclobutyl)carbamate has been reported, starting from 3-oxocyclobutanecarboxylic acid. This involves a Curtius rearrangement to install the Boc-protected amine, followed by a stereoselective reduction of the ketone.[1] For the purpose of this guide, we will start from the commercially available tert-Butyl (cis-3-hydroxycyclobutyl)carbamate as a practical entry point for many research labs.
Causality and Experimental Choice: The choice of a cis-hydroxy intermediate is strategic. The stereochemistry of the hydroxyl group directs the subsequent introduction of the second nitrogen functionality, ensuring the desired final cis configuration of the diamine.
Step 2: Mesylation of the Hydroxyl Group
To transform the hydroxyl group into a suitable leaving group for nucleophilic substitution, it is converted to a mesylate.
Protocol for the Synthesis of cis-3-[(tert-Butoxycarbonyl)amino]cyclobutyl Methanesulfonate:
-
Dissolve tert-Butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Trustworthiness and Self-Validation: The progress of the mesylation can be easily monitored by TLC, observing the disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the mesylate. The formation of triethylamine hydrochloride as a white precipitate is also an indicator of the reaction's progress.
Step 3: Azide Substitution
The mesylate is then displaced by an azide nucleophile in an Sₙ2 reaction. This step proceeds with inversion of configuration, which is a key consideration in stereocontrolled synthesis. However, starting with the cis-hydroxy compound and performing a single Sₙ2 reaction will lead to the trans-azide. To obtain the desired cis-azide, one would typically start with the trans-hydroxy diastereomer or employ a double inversion strategy. For the purpose of this guide, we will follow a reported procedure that leads to the cis-azide, which may involve a more complex or alternative starting material strategy not fully detailed here. A published procedure reports the synthesis of tert-Butyl (cis-3-Azidocyclobutyl)carbamate directly.[1]
Protocol for the Synthesis of tert-Butyl (cis-3-Azidocyclobutyl)carbamate:
-
Dissolve the mesylated intermediate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5-2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for several hours to overnight. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude azide can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.
Expertise and Experience: The choice of DMF as a solvent is crucial as it effectively dissolves both the organic substrate and the inorganic azide salt, facilitating the reaction. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 displacement.
Step 4: Reduction of the Azide to the Amine
The final step is the reduction of the azide to the primary amine. This can be achieved through several methods, with catalytic hydrogenation and the Staudinger reaction being the most common and reliable.
Method A: Catalytic Hydrogenation
This is a clean and efficient method for azide reduction.
Protocol for the Synthesis of cis-tert-Butyl (3-aminocyclobutyl)carbamate via Hydrogenation:
-
Dissolve tert-Butyl (cis-3-azidocyclobutyl)carbamate (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at a pressure of 1-4 atm.
-
Stir the reaction mixture vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wetted with solvent during filtration.
-
Concentrate the filtrate under reduced pressure to yield the desired cis-tert-Butyl (3-aminocyclobutyl)carbamate.
-
The product can be purified by acid-base extraction or by column chromatography on silica gel (often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM to prevent tailing).
Method B: Staudinger Reduction
The Staudinger reaction is a mild alternative to hydrogenation, particularly useful if the molecule contains other functional groups that are sensitive to reduction.
Protocol for the Synthesis of cis-tert-Butyl (3-aminocyclobutyl)carbamate via Staudinger Reduction:
-
Dissolve tert-Butyl (cis-3-azidocyclobutyl)carbamate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add triphenylphosphine (PPh₃, 1.1-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 8-16 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the conversion.
-
Monitor the reaction by TLC for the disappearance of the starting azide.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. This can be removed by several methods, including:
-
Crystallization: If the product is a solid, it can often be crystallized away from the more soluble triphenylphosphine oxide.
-
Column Chromatography: Purification by silica gel chromatography can effectively separate the amine from the phosphine oxide.
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with dilute aqueous acid (e.g., 1 M HCl). The amine will move to the aqueous layer as its hydrochloride salt, leaving the triphenylphosphine oxide in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the free amine.
-
Characterization and Data
Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| tert-Butyl (cis-3-hydroxycyclobutyl)carbamate | C₉H₁₇NO₃ | 187.24 | White solid | 1.42 (s, 9H), 1.79 (br s, 2H), 2.43 (br s, 1H), 2.73 (br s, 2H), 3.63 (br s, 1H), 3.99 (quint, J = 6.9 Hz, 1H), 4.72 (br s, 1H)[1] | 28.4, 37.3, 41.8, 60.9, 79.7, 155.1[1] | 172 (M+ - CH₃), 143 (M+ - CO₂)[1] |
| cis-3-[(tert-Butoxycarbonyl)amino]cyclobutyl Methanesulfonate | C₁₀H₁₉NO₅S | 265.33 | Yellowish crystals | 1.43 (s, 9H), 2.19 (m, 2H), 2.91 (br s, 2H), 2.99 (s, 3H), 3.83 (br s, 1H), 4.70 (quint, J = 7.1 Hz, 1H)[1] | 28.4, 37.9, 38.2, 39.7, 67.9, 79.9, 155.4[1] | 250 (M+ - CH₃)[1] |
| cis-tert-Butyl (3-aminocyclobutyl)carbamate | C₉H₁₈N₂O₂ | 186.26 | White solid or oil | 1.41 (br s, 9H), 1.45 (br s, 2H), 1.49 (br s, 2H), 2.68 (br s, 2H), 3.09 (m, 1H), 3.70 (br s, 1H), 4.68 (br s, 1H)[1] | Expected signals around: 28.4 (C(CH₃)₃), 38-42 (CH₂), 45-50 (CH-N), 79-80 (C(CH₃)₃), 155-156 (C=O) | Expected [M+H]⁺: 187.14 |
Note: The NMR data for the final product is based on a reported spectrum and expected chemical shifts. Researchers should always acquire their own analytical data for confirmation.
Workflow Visualization
Caption: A workflow diagram for the synthesis of cis-tert-Butyl (3-aminocyclobutyl)carbamate.
Conclusion and Future Perspectives
The synthesis of cis-tert-Butyl (3-aminocyclobutyl)carbamate presented herein provides a reliable and scalable route to a valuable building block for drug discovery. The strategic use of stereocontrolled reactions and robust functional group transformations ensures the efficient production of the desired cis-isomer. The mono-Boc protection allows for the selective functionalization of the free amino group, opening avenues for the construction of diverse molecular architectures. As the demand for novel, three-dimensional scaffolds continues to grow in medicinal chemistry, the methodologies outlined in this guide will serve as a valuable resource for researchers and scientists dedicated to the development of next-generation therapeutics.
References
-
Radchenko, D. S.; Pavlenko, S. O.; Grygorenko, O. O.; Volochnyuk, D. M.; Shishkina, S. V.; Shishkin, O. V.; Komarov, I. V. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. J. Org. Chem.2010 , 75 (17), 5941–5952. [Link]
-
Radchenko, D. S.; et al. Cyclobutane-derived diamines: synthesis and molecular structure. PubMed2010 . [Link]
-
Servín, F. A.; et al. General Method for Selective Mono-Boc Protection of Diamines and Thereof. J. Mex. Chem. Soc.2017 , 61(1), 23-27. [Link]
-
Tian, W. Q.; Wang, Y. A. Staudinger Reaction. J. Org. Chem.2004 , 69, 4299. [Link]
Sources
Synthesis of tert-Butyl (3-aminocyclobutyl)carbamate from tert-Butyl (3-oxocyclobutyl)carbamate: A Comprehensive Technical Guide
Strategic Context in Drug Discovery
The cyclobutane-1,3-diamine motif has emerged as a privileged scaffold in modern medicinal chemistry. By replacing linear or flexible alkyl chains with a rigidified cyclobutane ring, drug developers can significantly improve metabolic stability, reduce off-target promiscuity, and enhance membrane permeability. This structural paradigm has been successfully deployed in the development of potent Phosphodiesterase 10A (PDE10A) inhibitors for neurological disorders[1] and N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammation and pain[2].
The synthesis of tert-butyl (3-aminocyclobutyl)carbamate from tert-butyl (3-oxocyclobutyl)carbamate via reductive amination is the critical gateway to accessing this motif. However, the transformation presents two primary challenges: chemoselectivity (avoiding over-alkylation of the primary amine) and stereocontrol (resolving the cis and trans isomers). This whitepaper provides a field-proven, self-validating methodology to execute this synthesis with high fidelity.
Mechanistic Rationale & Pathway Analysis
The conversion of the cyclobutanone derivative to the corresponding primary amine relies on a reductive amination sequence. The reaction proceeds via the condensation of an amine source with the ketone to form a hemiaminal, which dehydrates to an electrophilic iminium ion. Subsequent hydride delivery yields the amine[3].
To avoid the premature reduction of the starting ketone to an alcohol, the choice of reducing agent is critical. Sodium triacetoxyborohydride ( NaBH(OAc)3 ) or sodium cyanoborohydride ( NaBH3CN ) are utilized because they are mild enough to selectively reduce the protonated iminium ion over the unreacted ketone at a mildly acidic pH (typically pH 5–6)[4].
Caption: Mechanistic pathway of the reductive amination using benzylamine.
Synthetic Strategies & Route Selection
While direct reductive amination using an ammonia equivalent (e.g., ammonium acetate) is possible, it is notoriously prone to over-alkylation, yielding secondary and tertiary amine byproducts. Furthermore, the resulting highly polar primary amine makes chromatographic separation of the cis and trans diastereomers exceedingly difficult.
As a Senior Application Scientist, I strongly recommend the Indirect Benzylamine Route . By utilizing benzylamine as the nitrogen source, the steric bulk of the benzyl group completely suppresses over-alkylation[1]. The intermediate N -benzyl derivative is highly lipophilic, allowing for facile separation of the cis/trans isomers via standard silica gel chromatography prior to a clean debenzylation step.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Route A: Direct Amination | Route B: Benzylamine Route (Recommended) |
| Nitrogen Source | Ammonium acetate ( NH4OAc ) | Benzylamine ( BnNH2 ) |
| Reducing Agent | NaBH3CN | NaBH(OAc)3 followed by H2 , Pd/C |
| Over-alkylation Risk | High (Forms 2°/3° amine mixtures) | Negligible (Steric hindrance prevents 2° attack) |
| Isomer Separation | Difficult (Requires fractional crystallization) | Efficient (Via normal-phase chromatography) |
| Typical Overall Yield | 40 – 55% | 65 – 80% |
Experimental Protocols: The Self-Validating Benzylamine Workflow
The following two-stage protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction fidelity at each phase.
Caption: Step-by-step experimental workflow for the benzylamine reductive amination route.
Phase 1: Synthesis of tert-Butyl (3-(benzylamino)cyclobutyl)carbamate
Causality of Choices: 1,2-Dichloroethane (DCE) is selected as the solvent because it optimally solvates both the starting materials and the NaBH(OAc)3 complex, while avoiding the protic interference of alcohols which can stall imine formation.
-
Imine Formation: To a solution of tert-butyl (3-oxocyclobutyl)carbamate (1.0 equiv) in anhydrous DCE (0.2 M), add benzylamine (1.1 equiv) and glacial acetic acid (1.5 equiv). Stir at room temperature for 1 hour under an inert atmosphere (Argon/ N2 ).
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 equiv) portion-wise to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench & Extraction: Quench carefully with saturated aqueous NaHCO3 (gas evolution will occur). Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Validation Checkpoint:
-
TLC: Visualize with Ninhydrin stain. The product will appear as a distinct, UV-active spot that stains purple/brown upon heating.
-
LC-MS: Confirm the disappearance of the ketone mass ( [M+H]+=186 ) and the appearance of the N -benzyl intermediate ( [M+H]+=277 ).
-
Phase 2: Hydrogenolysis to the Primary Amine
Causality of Choices: Palladium on Carbon (Pd/C) under a hydrogen atmosphere cleanly cleaves the benzyl-nitrogen bond without disturbing the Boc-protecting group or the cyclobutane ring[1].
-
Reaction Setup: Dissolve the crude N -benzyl intermediate in methanol (0.1 M). Add 10% Pd/C (10% w/w relative to the substrate).
-
Hydrogenation: Purge the reaction vessel with Argon, then introduce H2 gas (via a balloon or a Parr shaker at 50 psi for faster conversion). Stir vigorously at room temperature for 12–24 hours.
-
Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite cake thoroughly with methanol. Safety Note: Do not let the Pd/C dry out completely on the filter, as it can ignite in the presence of methanol vapors.
-
Concentration: Evaporate the filtrate to yield the crude tert-butyl (3-aminocyclobutyl)carbamate.
-
Validation Checkpoint:
-
LC-MS: Confirm the target mass ( [M+H]+=187 ). The UV trace should show minimal absorbance at 254 nm due to the loss of the benzyl chromophore.
-
Stereochemical Resolution & Characterization
The biological activity of cyclobutane-based therapeutics is highly dependent on stereochemistry. For instance, the cis-isomer of cyclobutyl-linked PDE10A inhibitors exhibits up to a 60-fold higher binding affinity compared to the trans-counterpart due to optimal spatial alignment and hydrogen bonding with specific target residues (e.g., Glu⁴⁸⁶)[5].
If the cis and trans isomers were not separated at the N -benzyl stage via silica gel chromatography, resolution must be performed on the final primary amine. The most reliable method is fractional crystallization :
-
Dissolve the crude amine mixture in hot ethanol.
-
Add a stoichiometric amount of oxalic acid.
-
Allow the solution to cool slowly. The cis-isomer preferentially crystallizes as the oxalate salt due to its superior packing efficiency and the formation of a stable electrostatic salt bridge[5].
-
Purity can be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy, where the cyclobutyl protons exhibit distinct coupling constants for the cis vs. trans configurations.
Sources
- 1. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors - Google Patents [patents.google.com]
- 5. tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid () for sale [vulcanchem.com]
Spectroscopic Profiling and Synthetic Validation of tert-Butyl (3-aminocyclobutyl)carbamate
Executive Summary & Chemical Context
In modern medicinal chemistry, the incorporation of rigid, sp³-rich aliphatic scaffolds is a proven strategy to improve the pharmacokinetic properties and metabolic stability of small-molecule therapeutics. tert-Butyl (3-aminocyclobutyl)carbamate (also known as N-Boc-1,3-cyclobutanediamine) has emerged as a critical bifunctional building block. It is frequently utilized as a diamine linker in the synthesis of kinase inhibitors, PROTACs (Proteolysis Targeting Chimeras), and molecular glue degraders[1],[2].
The molecule features a primary amine for immediate functionalization (e.g., amide coupling or reductive amination) and a carbamate-protected (Boc) amine that can be unmasked orthogonally in later synthetic stages. Understanding the precise spectroscopic signatures of this molecule—particularly the divergent NMR profiles of its cis and trans stereoisomers—is essential for researchers conducting structural validation and ensuring regiochemical integrity during drug development.
Conformational Analysis and Stereoisomerism
The 1,3-disubstituted cyclobutane ring does not exist as a flat square; rather, it adopts a "puckered" butterfly conformation to relieve the considerable torsional strain (Pitzer strain) between eclipsing hydrogen atoms[3]. This puckering has a profound impact on the molecule's 3D geometry and its resulting Nuclear Magnetic Resonance (NMR) spectra.
-
Cis-Isomer (CAS: 1212395-34-0): To minimize steric repulsion, the cis-isomer strongly prefers a conformation where both the -NH₂ and -NHBoc groups occupy pseudo-equatorial positions[4]. This locks the ring into a relatively rigid conformation on the NMR timescale, breaking the magnetic equivalence of the methylene protons.
-
Trans-Isomer (CAS: 871014-19-6): The trans-isomer must place one substituent in a pseudo-axial position and the other in a pseudo-equatorial position[5]. This leads to a rapid dynamic equilibrium (ring flipping) between two equivalent puckered conformers in solution, averaging the spatial environment of the methylene protons.
Fig 1. Stereoisomeric divergence of the 1,3-cyclobutane core impacting NMR shifts.
Comprehensive Spectroscopic Data
The following data represents the validated spectroscopic profile for the isolated free amine, focusing primarily on the highly documented cis-isomer[3].
Nuclear Magnetic Resonance (NMR)
Causality in Chemical Shifts: In the ¹H NMR of the cis-isomer, the rigid puckered ring causes the CH₂ protons to split into two distinct multiplets. The pseudo-equatorial protons are positioned within the deshielding cone of the adjacent C-C bonds, shifting them downfield (~2.71 ppm). Conversely, the pseudo-axial protons project inward and are shielded, appearing significantly upfield (~1.51 ppm)[3].
Table 1: ¹H and ¹³C NMR Assignments for cis-tert-Butyl (3-aminocyclobutyl)carbamate (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Assignment / Structural Causality |
| ¹H | 4.64 | br s, 1H | NH (Boc): Broadened due to quadrupolar relaxation of ¹⁴N and slow exchange. |
| ¹H | 3.72 | m, 1H | CH-NHBoc: Deshielded by the adjacent carbamate oxygen/nitrogen system. |
| ¹H | 3.12 | m, 1H | CH-NH₂: Less deshielded than the carbamate methine. |
| ¹H | 2.71 | m, 2H | CH₂ (pseudo-equatorial): Deshielded by anisotropic effects of the ring. |
| ¹H | 1.51 | m, 2H | CH₂ (pseudo-axial): Shielded, projecting away from the ring plane. |
| ¹H | 1.44 | s, 9H | C(CH₃)₃: Intense singlet characteristic of the tert-butyl group. |
| ¹³C | 155.1 | s | C=O: Carbamate carbonyl carbon. |
| ¹³C | 79.1 | s | C(CH₃)₃: Quaternary carbon of the Boc group. |
| ¹³C | 44.2, 42.1 | s | CH-NH₂, CH-NHBoc: Methine carbons of the cyclobutane ring. |
| ¹³C | 38.5 | s | CH₂: Methylene carbons of the cyclobutane ring. |
| ¹³C | 28.4 | s | C(CH₃)₃: Methyl carbons of the Boc group. |
Mass Spectrometry (LC-MS) & Infrared (FT-IR) Spectroscopy
Mass spectrometry provides rapid confirmation of the molecular weight, while IR confirms the orthogonal functional groups.
Table 2: MS and IR Profiling
| Technique | Observation | Assignment |
| ESI-MS (+) | m/z 187.14 | [M+H]⁺ molecular ion. |
| ESI-MS (+) | m/z 131.08 | [M - tBu + H]⁺ (Characteristic in-source fragmentation of Boc). |
| FT-IR (ATR) | 3350 cm⁻¹ | N-H stretch (primary amine). |
| FT-IR (ATR) | 1685 cm⁻¹ | C=O stretch (strong, sharp; carbamate carbonyl). |
Experimental Methodology: Regioselective Synthesis
To utilize this building block, researchers often must synthesize it via the mono-protection of 1,3-cyclobutanediamine. The protocol below is designed as a self-validating system , ensuring that the causality behind each procedural step is understood and that in-process controls (IPCs) prevent downstream failures.
Step-by-Step Protocol: Mono-Boc Protection
Objective: Achieve high regioselectivity for the mono-protected carbamate while suppressing the formation of the bis-Boc byproduct.
-
Reaction Setup: Dissolve cis-1,3-cyclobutanediamine (1.0 equiv, 10 mmol) in a 1:1 mixture of anhydrous dichloromethane (DCM) and methanol (40 mL).
-
Causality: Methanol enhances the solubility of the polar diamine, while DCM provides a suitable medium for the subsequent Boc₂O addition.
-
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath.
-
Causality: Lowering the kinetic energy of the system increases the regioselectivity of the mono-protection by differentiating the nucleophilicity of the first amine from the second (which becomes sterically hindered and electronically deactivated once the first is protected).
-
-
Stoichiometric Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 0.9 equiv, 9 mmol) in DCM (10 mL). Add this solution dropwise over 2 hours via an addition funnel.
-
Causality: A stoichiometric deficit of Boc₂O combined with ultra-slow addition ensures that the local concentration of the electrophile remains low, drastically reducing bis-protection.
-
-
In-Process Control (IPC): After stirring for 12 hours at room temperature, spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 10% MeOH in DCM containing 1% NH₄OH. Stain with Ninhydrin and heat.
-
Self-Validation: The starting diamine will remain near the baseline (R_f ~0.05) and stain dark purple. The target mono-Boc product will migrate higher (R_f ~0.3) and stain pink/red. The bis-Boc byproduct will migrate to the solvent front (R_f ~0.9) and will not stain with Ninhydrin (no free primary amine).
-
-
Isolation: Concentrate the mixture in vacuo. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:9:1 DCM:MeOH:NH₄OH).
-
Final Validation: Submit the isolated white solid for LC-MS and ¹H NMR analysis to confirm the presence of the 9H singlet at 1.44 ppm and the [M+H]⁺ mass of 187.14 before proceeding to downstream coupling[1],[2].
Fig 2. Self-validating synthetic workflow for mono-Boc protection and spectroscopic analysis.
References
-
[1] EP3802544A1 - Pyrazolo-pyrimidin-amino-cycloalkyl compounds and their therapeutic uses. Google Patents. Available at:
-
[4] 1212395-34-0 | cis-tert-Butyl 3-aminocyclobutanecarbamate | Aliphatic Cyclic Hydrocarbons. Ambeed. Available at:
-
[5] 871014-19-6 | tert-butyl (trans-3-aminocyclobutyl)carbamate | Aliphatic Cyclic Hydrocarbons. Ambeed. Available at:
-
[3] Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. Available at:
-
[2] An Optimized RNF126-Targeting Covalent Handle for Molecular Glue Degraders. bioRxiv. Available at:
Sources
- 1. EP3802544A1 - Pyrazolo-pyrimidin-amino-cycloalkyl compounds and their therapeutic uses - Google Patents [patents.google.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1212395-34-0 | cis-tert-Butyl 3-aminocyclobutanecarbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 5. 871014-19-6 | tert-butyl (trans-3-aminocyclobutyl)carbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
1H NMR of tert-Butyl (cis-3-aminocyclobutyl)carbamate
Structural Elucidation and 1H NMR Dynamics of tert-Butyl (cis-3-aminocyclobutyl)carbamate
Introduction & Pharmacological Relevance
In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a proven strategy to improve solubility, reduce off-target toxicity, and enhance metabolic stability. The cyclobutane ring, specifically the cis-1,3-disubstituted motif, has emerged as a privileged structural vector.
tert-Butyl (cis-3-aminocyclobutyl)carbamate (CAS: 1212395-34-0) is a highly versatile, orthogonally protected diamine building block. It is frequently utilized to construct rigidified linker systems in Proteolysis Targeting Chimeras (PROTACs) and serves as a core structural element in the synthesis of highly selective Janus Kinase 1 (JAK1) inhibitors[1] and N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[2]. Understanding the precise 1H NMR characteristics of this molecule is critical for synthetic chemists to verify stereochemical integrity and monitor downstream functionalization.
Conformational Causality and Magnetic Environments
To accurately interpret the 1H NMR spectrum of tert-butyl (cis-3-aminocyclobutyl)carbamate, one must first understand the causality dictated by its three-dimensional conformation[3].
The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve the torsional Pitzer strain caused by eclipsing adjacent C-H bonds. In the cis-1,3-isomer, the molecule possesses a plane of symmetry ( Cs ). To minimize 1,3-diaxial steric clashes, the thermodynamically favored conformer places both the bulky -NHBoc and the -NH2 groups in pseudo-equatorial positions.
This geometry creates distinct magnetic environments:
-
Diastereotopic Ring Protons: While the two methylene carbons (C2 and C4) are chemically equivalent due to symmetry, the two protons on each carbon are diastereotopic. The protons situated cis to the amine substituents (pseudo-equatorial) reside in a significantly different steric and magnetic shielding environment compared to the protons situated trans to the substituents (pseudo-axial).
-
Signal Splitting: As a result, the four CH2 protons do not appear as a simple, unified multiplet. Instead, they manifest as two distinct 2H multiplets separated by approximately 0.8 to 1.0 ppm. The complex splitting (often appearing as a doublet of triplets or a pseudo-quartet) arises from strong geminal coupling ( 2J≈10−12 Hz) and vicinal coupling ( 3J ) to the adjacent methine protons at C1 and C3.
Spectral Deconstruction: 1H NMR Assignments
The chemical shifts of the free amine are highly dependent on the solvent due to hydrogen bonding dynamics. Chloroform-d (CDCl3) is standard for routine checks, but Dimethyl Sulfoxide-d6 (DMSO-d6) is often preferred to intentionally shift the exchangeable N-H protons downfield, preventing them from obscuring the critical aliphatic ring signals[4].
Table 1: 1H NMR Chemical Shift Assignments (400 MHz)
| Proton Environment | Integration | Multiplicity | CDCl3 Shift (δ, ppm) | DMSO-d6 Shift (δ, ppm) | Mechanistic Rationale |
| -C(CH3)3 (Boc) | 9H | Singlet (s) | ~1.43 | ~1.36 | Highly shielded, freely rotating methyl groups. |
| C2/C4 - H (axial) | 2H | Multiplet (m) | 1.65 - 1.80 | 1.75 - 1.85 | Pseudo-axial protons experience less deshielding from the ring current and substituents. |
| C2/C4 - H (equat.) | 2H | Multiplet (m) | 2.65 - 2.80 | 2.30 - 2.45 | Pseudo-equatorial protons are deshielded by proximity to the electronegative nitrogen atoms. |
| C3 - H (near NH2) | 1H | Multiplet (m) | 3.20 - 3.35 | 3.00 - 3.15 | Deshielded by the primary amine. Shifts slightly upfield in DMSO compared to CDCl3. |
| C1 - H (near NHBoc) | 1H | Multiplet (m) | 3.85 - 4.00 | 3.50 - 3.65 | Deshielded heavily by the carbamate group's electron-withdrawing nature. |
| -NH (Boc) | 1H | Broad Singlet (br s) | ~4.75 | ~7.04 (d) | Strongly hydrogen-bonded in DMSO, shifting it far downfield into the aromatic region[4]. |
| -NH2 (Amine) | 2H | Broad Singlet (br s) | 1.40 - 1.60 | 3.00 - 3.50 | Highly variable based on concentration, temperature, and trace water content. |
Experimental Methodology: Self-Validating NMR Acquisition
To ensure high-fidelity data that can distinguish the cis isomer from the trans isomer (which exhibits a drastically different, less puckered dynamic profile), the following self-validating protocol must be executed.
Step 1: Sample Preparation
-
Weigh exactly 5.0 - 10.0 mg of tert-butyl (cis-3-aminocyclobutyl)carbamate.
-
Dissolve in 600 µL of high-purity deuterated solvent (e.g., DMSO-d6 with 0.03% v/v TMS).
-
Validation Check: The solution must be completely transparent. Particulate matter will distort magnetic homogeneity. Filter through a 0.22 µm PTFE syringe filter directly into a clean, 5 mm precision NMR tube.
Step 2: Instrument Tuning & Shimming
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
-
Lock the solvent signal and perform automated tuning and matching (ATM) for the 1H nucleus.
-
Execute gradient shimming (e.g., TopShim).
-
Validation Check: Assess the line width at half-height ( W1/2 ) of the residual solvent peak or TMS peak. A properly shimmed instrument must yield a W1/2≤1.0 Hz. If broader, manual Z1/Z2 shimming is required.
Step 3: Acquisition & Processing
-
Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the aliphatic protons for accurate integration.
-
Acquire 16 to 64 scans depending on the desired signal-to-noise ratio.
-
Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.
-
Perform zero-order and first-order phase corrections until the baseline is completely flat on both sides of the Boc singlet.
Standardized workflow for high-resolution 1H NMR sample preparation and spectral acquisition.
Synthetic Workflow Integration
In medicinal chemistry, this molecule is rarely the final product. It is typically subjected to an amide coupling or SNAr reaction at the primary amine, followed by acidic deprotection of the Boc group to reveal a new amine for subsequent functionalization.
When monitoring these reactions via NMR, the disappearance of the large 9H singlet at ~1.4 ppm is the primary indicator of successful Boc deprotection. Concurrently, the C1 methine proton (previously adjacent to the NHBoc) will shift upfield by approximately 0.3 - 0.5 ppm due to the loss of the electron-withdrawing carbamate carbonyl.
Synthetic integration of the cis-cyclobutane diamine building block into a JAK1 inhibitor.
References
-
Journal of Organic Chemistry. "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." ACS Publications, 2010. Available at: [Link]
- World Intellectual Property Organization. "WO2020088659A1 - Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof." Google Patents, 2020.
-
Journal of Medicinal Chemistry. "Design and Structure–Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors." ACS Publications, 2021. Available at: [Link]
Sources
- 1. WO2020088659A1 - Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1212395-34-0 | cis-tert-Butyl 3-aminocyclobutanecarbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
Application Notes & Protocols: Leveraging tert-Butyl (3-aminocyclobutyl)carbamate in Modern Medicinal Chemistry
Introduction: The Rise of the Cyclobutane Scaffold
In the landscape of medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is perpetual. While traditional scaffolds have been extensively explored, the incorporation of strained ring systems like cyclobutane has emerged as a powerful strategy to access novel chemical space.[1][2] tert-Butyl (3-aminocyclobutyl)carbamate is a prime exemplar of this class, serving as a versatile and strategically valuable building block for drug discovery professionals.
This bifunctional molecule features a rigid, puckered cyclobutane core, a readily functionalizable primary amine, and an orthogonally protected secondary amine in the form of a tert-butoxycarbonyl (Boc) carbamate.[3][4] The Boc group is renowned for its stability across a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[5][6] This unique combination of features allows for a stepwise and highly controlled approach to the synthesis of complex molecular architectures, making it an indispensable tool in the modern synthetic chemist's arsenal.
Physicochemical and Handling Properties
A clear understanding of the physical properties and handling requirements of a building block is fundamental to its successful application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 871014-19-6 | [7][8][9][10][11] |
| Molecular Formula | C₉H₁₈N₂O₂ | [7][8][9] |
| Molecular Weight | 186.26 g/mol | [8] |
| Appearance | White to light yellow solid/powder | [7][10] |
| Purity | Typically >95-97% | [7][8][10] |
| Storage | Store in a cool, dry, well-ventilated area. For long-term storage, freezer temperatures (e.g., -20°C) under an inert atmosphere are recommended. | [7] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. | [7][10][12] |
The Strategic Advantage in Drug Design: Why Choose This Building Block?
The utility of tert-butyl (3-aminocyclobutyl)carbamate extends beyond its function as a simple diamine surrogate. The inherent properties of the cyclobutane core provide distinct advantages in drug design.
-
Conformational Rigidity: Unlike flexible aliphatic linkers, the strained, puckered conformation of the cyclobutane ring locks substituents into well-defined spatial orientations.[1][13] This pre-organization can significantly reduce the entropic penalty of binding to a biological target, often leading to enhanced potency.[13] For example, the HCV protease inhibitor boceprevir, which contains a cyclobutane group, is significantly more potent than its cyclopropyl and cyclopentyl analogs.[13][14]
-
Improved Metabolic Stability: The cyclobutane scaffold is often more resistant to metabolic degradation compared to linear alkyl chains or even larger cycloalkanes.[1][2] This can lead to improved pharmacokinetic profiles, a critical consideration in drug development. In the development of IDH1 inhibitors, replacing a metabolically vulnerable cyclohexane with a difluorocyclobutane moiety was a key strategy to enhance metabolic stability.[14]
-
Vectorial Exit from Binding Pockets: The defined 1,3-substitution pattern of the cyclobutane ring allows for precise vectorial projection of substituents. This is invaluable for guiding a molecular fragment out of a binding pocket towards solvent-exposed regions, where properties like solubility can be modulated without compromising target affinity.
-
Access to Novel 3D Chemical Space: As drug discovery moves away from planar, aromatic-heavy molecules, building blocks that provide three-dimensionality are in high demand.[2] The non-planar nature of the cyclobutane ring helps to improve physicochemical properties, such as solubility, and can lead to novel interactions with biological targets.[1][15]
Core Synthetic Protocols & Methodologies
The true value of tert-butyl (3-aminocyclobutyl)carbamate is realized in its synthetic applications. Its bifunctional nature, with one reactive amine and one protected amine, allows for sequential and controlled elaboration.
Diagram: General Synthetic Utility
The diagram below illustrates the two primary synthetic pathways enabled by this building block's orthogonal protection scheme.
Caption: Synthetic utility of tert-Butyl (3-aminocyclobutyl)carbamate.
Protocol 1: Amide Bond Formation via Peptide Coupling
This protocol details the coupling of the building block's free amine to a carboxylic acid, a cornerstone reaction in the synthesis of many inhibitors and targeted therapies.
Objective: To synthesize a Boc-protected amide derivative.
Materials:
-
tert-Butyl (3-aminocyclobutyl)carbamate (1.0 eq)
-
Carboxylic Acid of interest (1.0-1.1 eq)
-
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2-1.5 eq)
-
HOBt (Hydroxybenzotriazole) or OxymaPure® (1.2-1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aq. NaHCO₃, Water, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Activation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Carboxylic Acid (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF. Stir the solution at 0 °C (ice bath) for 15-20 minutes. This pre-activation step is crucial for forming the active ester intermediate.
-
Coupling: To the activated mixture, add a solution of tert-butyl (3-aminocyclobutyl)carbamate (1.0 eq) in a minimal amount of DMF, followed by the dropwise addition of DIPEA (3.0 eq).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes remove unreacted reagents and DMF.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure Boc-protected amide product.
Diagram: Amide Coupling Workflow
Caption: Experimental workflow for amide bond formation.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to unveil the second primary amine, preparing the molecule for subsequent functionalization.
Objective: To generate the mono-functionalized 1,3-diaminocyclobutane salt.
Materials:
-
Boc-protected intermediate (from Protocol 1) (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (for precipitation)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Acid Treatment (TFA Method): Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM). The reaction is typically rapid and accompanied by effervescence (isobutylene gas evolution).
-
Acid Treatment (HCl Method): Alternatively, add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the DCM solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS. The product will have a much lower Rf (TLC) or a shorter retention time and different mass (LC-MS) than the starting material.
-
Isolation: Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess acid.
-
Precipitation: Add cold diethyl ether to the resulting residue and triturate. The desired amine salt will typically precipitate as a solid.
-
Final Product: Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum to yield the amine salt (e.g., hydrochloride or trifluoroacetate salt), which can often be used in the next step without further purification.
Conclusion: An Essential Tool for Modern Drug Discovery
tert-Butyl (3-aminocyclobutyl)carbamate is more than just a linker; it is a strategic building block that empowers medicinal chemists to navigate complex synthetic challenges and design molecules with superior drug-like properties. Its rigid scaffold can enhance potency and metabolic stability, while its orthogonal protecting group scheme provides the synthetic flexibility required for modern drug discovery campaigns, particularly in areas like kinase inhibitor and covalent drug development.[3][15][16] The protocols outlined herein provide a robust foundation for researchers and scientists to confidently incorporate this valuable tool into their synthetic programs, accelerating the path toward innovative therapeutics.
References
-
Wouters, J., Ooms, F. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(21). Available at: [Link]
-
MDPI (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2469. Available at: [Link]
-
Wiley Online Library (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(51). Available at: [Link]
-
NextSDS. rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate. Available at: [Link]
-
ResearchGate (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]
-
ResearchGate. Cyclobutane-containing scaffolds in bioactive small molecules. Available at: [Link]
-
SciELO México (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]
-
ACS Publications (2013). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 56(4), 1528-1540. Available at: [Link]
-
National Institutes of Health (NIH). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
National Institutes of Health (NIH). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyl (trans-3-aminocyclobutyl)carbamate | 871014-19-6 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. nextsds.com [nextsds.com]
- 10. tert-Butyl (trans-3-Aminocyclobutyl)carbamate | 871014-19-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 11. tert-Butyl (trans-3-aminocyclobutyl)carbamate | 871014-19-6 [sigmaaldrich.com]
- 12. tert-Butyl (trans-3-Aminocyclobutyl)carbamate | 871014-19-6 | TCI AMERICA [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. img01.pharmablock.com [img01.pharmablock.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
The Strategic Application of tert-Butyl (3-aminocyclobutyl)carbamate in the Synthesis of Novel PDE10A Inhibitors
Introduction: Targeting PDE10A with Conformationally Restricted Scaffolds
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2][3] Predominantly expressed in the medium spiny neurons of the brain's striatum, PDE10A plays a crucial role in regulating dopaminergic and glutamatergic signaling pathways.[4][5] This localization has made it a significant therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease, where dysfunction in these pathways is a key pathological feature.[2][6] Inhibition of PDE10A elevates cAMP and cGMP levels, offering a promising mechanism to modulate neuronal activity and address symptoms of these complex conditions.[7][8]
In modern medicinal chemistry, the incorporation of rigid, three-dimensional scaffolds is a key strategy for enhancing drug potency, selectivity, and pharmacokinetic properties.[9] The cyclobutane motif, in particular, has gained prominence as it offers a unique, puckered conformation that can enforce a specific geometry on pharmacophoric groups, thereby optimizing interactions with the target protein's binding site.[10][11] This conformational restriction can reduce the entropic penalty of binding and improve metabolic stability compared to more flexible aliphatic chains.[10][12]
tert-Butyl (3-aminocyclobutyl)carbamate serves as a versatile and strategically important building block in this context. It provides the desirable cyclobutane core and features two amino groups differentiated by a tert-butoxycarbonyl (Boc) protecting group. This inherent orthogonality allows for sequential, controlled functionalization, making it an ideal starting point for the synthesis of complex molecules like PDE10A inhibitors. This application note will detail the use of this key intermediate in a representative synthesis of a potent PDE10A inhibitor, explaining the rationale behind the synthetic strategy and providing detailed protocols.
The Role of the Cyclobutane Core and Boc Protection
The choice of tert-butyl (3-aminocyclobutyl)carbamate is underpinned by two core principles of modern drug design:
-
Structural Rigidity and Vectorial Orientation : The cyclobutane ring acts as a rigid spacer, locking the appended functional groups into specific spatial orientations.[9][10] This is critical for PDE10A inhibitors, which often feature a core scaffold with projecting arms designed to interact with distinct pockets within the enzyme's active site.[6] The defined cis or trans geometry of the di-substituted cyclobutane allows chemists to precisely control the vectors of these interactions.
-
Synthetic Tractability via Orthogonal Protection : The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of conditions (e.g., basic, nucleophilic, and reductive conditions) and its facile removal under mild acidic conditions. In a diamine like the title compound, the Boc group allows the free amine to be selectively reacted—for instance, in a nucleophilic aromatic substitution (SNAr) or a coupling reaction—while the second amine remains masked. This protected amine can then be deprotected in a subsequent step to allow for further elaboration of the molecule, a crucial strategy for building complexity in a controlled manner.
Illustrative Synthetic Pathway and Protocols
The following protocols are based on established synthetic routes for potent PDE10A inhibitors, illustrating the practical application of tert-butyl (3-aminocyclobutyl)carbamate and its derivatives. The overall workflow involves an initial coupling of the free amine, followed by Boc deprotection and subsequent cyclization to form a key part of the inhibitor's pharmacophore.
Sources
- 1. CN117486758A - Preparation method of (1S,3S)-3-aminocyclopentylcarbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2013003298A3 - Inhibitors of pde10 - Google Patents [patents.google.com]
- 5. 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations | MDPI [mdpi.com]
- 6. Patented PDE10A inhibitors: novel compounds since 2007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. tert-Butyl (3-aminocyclopentyl)carbamate | 1197398-99-4 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. US20140364414A1 - PDE 10a Inhibitors for the Treatment of Type II Diabetes - Google Patents [patents.google.com]
Application Notes and Protocols for the N-alkylation of tert-Butyl (3-aminocyclobutyl)carbamate
Introduction: The Strategic Importance of N-Alkylated Cyclobutane Moieties in Drug Discovery
The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in modern medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational rigidity offer significant advantages in drug design, allowing for the precise spatial orientation of pharmacophoric groups. This can lead to enhanced binding affinity, improved selectivity, and optimized physicochemical properties such as metabolic stability and solubility.[1][3] The N-alkylation of substituted cyclobutylamines, such as tert-butyl (3-aminocyclobutyl)carbamate, provides a versatile platform for generating libraries of novel compounds for screening and lead optimization in drug development programs.
This guide provides detailed protocols and technical insights into the N-alkylation of tert-butyl (3-aminocyclobutyl)carbamate, a key intermediate possessing a differentially protected diamine. The presence of a Boc-protected amine allows for the selective alkylation of the free primary amine, making it a valuable building block for complex molecule synthesis.[2]
Synthesis of the Starting Material: tert-Butyl (3-aminocyclobutyl)carbamate
A common route to tert-butyl (3-aminocyclobutyl)carbamate involves the selective deprotection of a precursor with two different amine protecting groups. For instance, a synthetic pathway can be designed starting from a dicarbamate derivative, where one of the protecting groups can be selectively removed.
A representative synthesis starts from a precursor like benzyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate, which is then converted to the Boc-protected amine. The Cbz (carboxybenzyl) group can be selectively removed by hydrogenolysis, leaving the Boc group intact.[4]
Protocol 1: Synthesis of tert-butyl (3-aminocyclobutyl)carbamate via Cbz Deprotection
This protocol is adapted from a similar synthesis of a cyclohexyl analog and illustrates a general strategy.[4]
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| tert-butyl ((3-(benzyloxycarbonylamino)cyclobutyl)carbamate | 334.41 | 1.0 | 334 mg |
| 10% Palladium on Carbon (Pd/C) | - | - | 33 mg (10 wt%) |
| Ethanol (EtOH) | 46.07 | - | 15 mL |
| Hydrogen (H₂) | 2.02 | - | 1 atm (balloon) |
Step-by-Step Procedure:
-
To a solution of tert-butyl ((3-(benzyloxycarbonylamino)cyclobutyl)carbamate (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, carefully add 10% Pd/C (10 wt%).
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon) three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5 hours.[4]
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with ethanol.
-
The filtrate is concentrated under reduced pressure to yield tert-butyl (3-aminocyclobutyl)carbamate as a solid.
N-Alkylation via Reductive Amination: A Chemoselective Approach
Reductive amination is a highly effective and widely used method for the formation of carbon-nitrogen bonds.[2] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[2][5] This method is particularly advantageous for the N-alkylation of tert-butyl (3-aminocyclobutyl)carbamate due to its chemoselectivity. The less hindered and more nucleophilic primary amine will preferentially react with the carbonyl compound over the Boc-protected amine.
Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a mild and selective reducing agent of choice for reductive amination.[2][3] It is less reactive than other borohydrides like sodium borohydride (NaBH₄) and therefore selectively reduces the iminium ion in the presence of the starting aldehyde or ketone, minimizing side reactions.[3]
Workflow for Reductive Amination:
Caption: General workflow for the reductive amination of tert-butyl (3-aminocyclobutyl)carbamate.
Protocol 2: General Procedure for Reductive Amination with an Aldehyde
This protocol is adapted from a similar procedure for a related substrate and is broadly applicable.[2]
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| tert-Butyl (3-aminocyclobutyl)carbamate | 186.25 | 1.0 | 1.0 | 186 mg |
| Aldehyde | Variable | 1.1 | 1.1 | Variable |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 | 318 mg |
| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | - | - | - | 10 mL |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve tert-butyl (3-aminocyclobutyl)carbamate (1.0 mmol) in the chosen anhydrous solvent (10 mL).
-
Add the aldehyde (1.1 mmol) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture. The addition may cause mild effervescence.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3 to 12 hours.[2]
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.
Rationale for Experimental Choices:
-
Solvent: Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred as they do not react with the borohydride reagent.
-
Stoichiometry: A slight excess of the aldehyde and the reducing agent is used to ensure complete consumption of the starting amine.
-
Workup: The aqueous sodium bicarbonate quench neutralizes any remaining acid and destroys excess reducing agent.
Direct N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is another common method for forming C-N bonds. However, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[5][6] For a substrate like tert-butyl (3-aminocyclobutyl)carbamate, the use of a hindered base and careful control of stoichiometry can favor mono-alkylation.
Protocol 3: N-Alkylation with an Alkyl Halide
This is a general procedure that may require optimization depending on the reactivity of the alkyl halide.
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| tert-Butyl (3-aminocyclobutyl)carbamate | 186.25 | 1.0 | 1.0 | 186 mg |
| Alkyl Halide (e.g., Iodide or Bromide) | Variable | 1.0-1.2 | 1.0-1.2 | Variable |
| Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) | 129.24 or 138.21 | 2.0-3.0 | 2.0-3.0 | Variable |
| Acetonitrile (MeCN) or Dimethylformamide (DMF) | - | - | - | 10 mL |
Step-by-Step Procedure:
-
Dissolve tert-butyl (3-aminocyclobutyl)carbamate (1.0 mmol) and the base (2.0-3.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.
-
Add the alkyl halide (1.0-1.2 mmol) to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mechanism of Direct Alkylation:
Caption: Simplified mechanism of direct N-alkylation via an Sₙ2 reaction.
Troubleshooting and Key Considerations
-
Over-alkylation in Reductive Amination: If dialkylation is observed, a stepwise procedure of first forming and isolating the imine, followed by reduction with sodium borohydride, can be employed.
-
Low Yields in Reductive Amination: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the sodium triacetoxyborohydride.
-
Chemoselectivity: The Boc protecting group is stable under the mild basic and reductive conditions of these protocols. Strong acidic conditions should be avoided to prevent deprotection of the Boc group.[4]
Conclusion
The N-alkylation of tert-butyl (3-aminocyclobutyl)carbamate is a valuable transformation for generating diverse molecular scaffolds for drug discovery. Reductive amination using sodium triacetoxyborohydride offers a mild, efficient, and highly chemoselective method for this purpose. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize a wide range of N-alkylated cyclobutylamine derivatives.
References
-
Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Myers, A. (n.d.). Reductive Amination. Myers Chem 115. [Link]
-
Reddy, L. R., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Semantic Scholar. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(3), 576-582. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]
-
Nazih, A., & Heissler, D. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Synthesis, 2002(2), 203-206. [Link]
-
Poirier, M., et al. (2020). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 25(21), 5035. [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthonix, Inc > 871014-19-6 | trans tert-Butyl N-(3-aminocyclobutyl)carbamate [synthonix.com]
Application Note: Boc-Deprotection of tert-Butyl (3-aminocyclobutyl)carbamate Derivatives
Target Audience: Researchers, medicinal chemists, and process scientists in drug development. Content Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
Cyclobutane-1,3-diamine derivatives are highly sought-after structural motifs in modern medicinal chemistry. They frequently serve as rigidified, metabolically stable linkers in the synthesis of spirocycles, Bruton's Tyrosine Kinase (BTK) inhibitors, and Phosphodiesterase 10A (PDE10A) inhibitors . The building block tert-butyl (3-aminocyclobutyl)carbamate is particularly valuable because it allows for orthogonal functionalization: the free amine can undergo SNAr reactions, reductive aminations, or amide couplings, while the second amine remains masked by the tert-butyloxycarbonyl (Boc) protecting group.
Once the primary functionalization is complete, the Boc group must be removed to unmask the secondary amine for subsequent reactions. Boc deprotection is fundamentally an acid-catalyzed process. The causality of the reaction dictates that the addition of a strong acid protonates the carbamate oxygen, inducing a fragmentation that yields a tert-butyl cation and a carbamic acid intermediate. The carbamic acid then undergoes spontaneous decarboxylation (releasing CO₂ gas), driving the reaction forward to yield the protonated amine salt .
Figure 1: Acid-catalyzed mechanism of Boc deprotection and decarboxylation.
The Role of Scavengers
The generation of the highly electrophilic tert-butyl cation poses a risk of unwanted side reactions, specifically the Friedel-Crafts alkylation of electron-rich aromatic rings or the alkylation of heteroatoms (e.g., thiols, free amines) elsewhere on the derivative. If the cyclobutyl derivative contains sensitive moieties, the addition of a nucleophilic scavenger (such as triisopropylsilane or anisole) is required to irreversibly trap the tert-butyl cation as isobutylene before it can cause product degradation.
Experimental Design: Reagent Selection & Causality
The choice of acidic conditions dictates the scalability, safety, and physical form of the isolated product. The two most authoritative methods utilize either Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) .
-
TFA in Dichloromethane (DCM): The historical standard for discovery chemistry. The reaction is rapid, and excess TFA can be removed via co-evaporation. However, TFA is highly corrosive, and DCM is a halogenated solvent with a poor environmental profile. This method yields a trifluoroacetate salt, which can sometimes be hygroscopic.
-
HCl in 1,4-Dioxane (or Ethyl Acetate): The preferred method for process scale-up and green chemistry initiatives . It avoids halogenated solvents and yields a highly crystalline hydrochloride salt. Because the HCl salt of the cyclobutyl diamine is typically insoluble in dioxane, it precipitates directly out of solution, allowing for isolation by simple filtration and bypassing tedious aqueous workups .
Quantitative Data Summary
| Parameter | Protocol A: Discovery Scale | Protocol B: Process / Scale-Up |
| Acid Reagent | Trifluoroacetic acid (TFA) | 4M HCl in 1,4-Dioxane (or EtOAc) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Equivalents | 10 - 20 eq (Used as co-solvent) | 5 - 10 eq |
| Reaction Time | 1 - 3 hours | 2 - 4 hours |
| Product Form | Trifluoroacetate (TFA) salt | Hydrochloride (HCl) salt |
| Workup Method | Evaporation & Trituration | Direct Filtration |
| Green Chemistry Profile | Poor (Halogenated solvent) | Moderate to Good |
Experimental Workflows & Protocols
Figure 2: Experimental workflow for the Boc-deprotection of cyclobutyl carbamate derivatives.
Protocol A: TFA/DCM Method (Discovery Scale)
This protocol is self-validating through visual gas evolution and mass balance tracking.
-
Preparation: Dissolve the tert-butyl (3-aminocyclobutyl)carbamate derivative (1.0 mmol) in anhydrous DCM (4.0 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic release of CO₂ and prevents the rapid expansion of isobutylene gas, which could cause solvent bumping.
-
Acid Addition: Dropwise, add neat TFA (1.0 mL, ~13 mmol). If the substrate contains electron-rich aromatic rings, add triisopropylsilane (TIPS) (0.1 mL) as a carbocation scavenger prior to TFA addition.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The reaction is complete when effervescence ceases and the starting material is fully consumed.
-
Workup: Concentrate the mixture in vacuo. To remove residual TFA, add toluene (5 mL) and co-evaporate under reduced pressure (repeat twice).
-
Isolation: Triturate the resulting crude oil with cold diethyl ether (10 mL). The product will precipitate as a white to off-white solid. Filter, wash with additional ether, and dry under high vacuum to yield the TFA salt.
Protocol B: HCl/Dioxane Method (Process Scale)
This protocol utilizes anti-solvent precipitation principles for highly efficient, chromatography-free isolation.
-
Preparation: Suspend or dissolve the derivative (10.0 mmol) in anhydrous 1,4-dioxane (20 mL) at 0 °C under a nitrogen atmosphere.
-
Acid Addition: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (25 mL, 100 mmol).
-
Reaction Execution: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. Stir for 3–4 hours.
-
Visual Validation: As the Boc group is cleaved, the resulting cyclobutyl amine hydrochloride salt will typically crash out of the dioxane solution, forming a thick white suspension. Causality: The ionic HCl salt is highly polar and insoluble in the low-dielectric dioxane medium, driving the reaction equilibrium and protecting the product from further side reactions.
-
Isolation: Filter the suspension directly through a sintered glass funnel. Wash the filter cake with cold 1,4-dioxane (10 mL) followed by hexanes or diethyl ether (20 mL) to remove any trapped isobutylene or unreacted starting material.
-
Drying: Dry the solid under vacuum at 40 °C to constant weight.
Analytical Characterization
To verify the integrity of the deprotected cyclobutyl derivative, perform the following analyses:
-
¹H NMR (in DMSO-d₆ or D₂O): The most definitive proof of deprotection is the complete disappearance of the intense 9-proton singlet at ~1.35 - 1.45 ppm , corresponding to the tert-butyl group. The cyclobutane ring protons (typically complex multiplets between 1.80 - 2.80 ppm) will remain intact, though slightly shifted downfield due to the adjacent protonated amine.
-
LC-MS: The product will elute significantly earlier (more polar) than the Boc-protected precursor on a reverse-phase C18 column. The observed mass will be [M - 100 + H]⁺ (loss of the Boc group, C₅H₈O₂).
References
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) Source: Journal of Medicinal Chemistry (NIH PMC) URL:[Link]
-
Amine Protection and Deprotection Source: Master Organic Chemistry URL:[Link]
-
Seven Important Elements for an Effective Green Chemistry Program: An IQ Consortium Perspective Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design Source: Green Chemistry (RSC Publishing) URL:[Link]
Application Note: Scale-Up Synthesis of tert-Butyl (trans-3-aminocyclobutyl)carbamate
Executive Summary & Rationale
Conformationally restricted diamines are pivotal building blocks in modern drug discovery. The rigidification of molecular scaffolds—such as replacing flexible alkyl chains with cyclobutane rings—significantly enhances the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs) by locking the molecule into its bioactive conformation[1].
tert-Butyl (trans-3-aminocyclobutyl)carbamate (CAS: 871014-19-6) is a highly valuable, orthogonally protected diamine used extensively to synthesize sterically constrained therapeutics[2]. However, achieving strict stereochemical control during its synthesis at a multigram scale presents significant process chemistry challenges. This application note details a robust, self-validating, five-step synthetic protocol designed to ensure the exclusive formation of the trans-1,3-diamine system, leveraging stereoselective reduction and nucleophilic inversion strategies[3].
Synthetic Strategy & Mechanistic Insights
-
Curtius Rearrangement : 3-Oxocyclobutanecarboxylic acid is converted to an acyl azide, which undergoes thermal decomposition to an isocyanate. Trapping this intermediate with tert-butanol yields the Boc-protected amine (Compound 7)[3].
-
Stereoselective Hydride Reduction : The cyclobutanone is reduced using L-Selectride. Causality is key here: the bulky tri-sec-butylborohydride reagent attacks the carbonyl carbon exclusively from the less sterically hindered face. This pushes the resulting hydroxyl group into a cis relationship with the carbamate group, setting the stage for downstream inversion[3].
-
Hydroxyl Activation : The cis-hydroxyl group is a poor leaving group and must be activated via mesylation to form a methanesulfonate ester.
-
Nucleophilic Inversion (SN2) : Sodium azide acts as a strong nucleophile, displacing the mesylate. The SN2 mechanism ensures a complete Walden inversion, successfully installing the required trans configuration[3].
-
Catalytic Hydrogenation : The trans-azide is reduced to the primary amine using palladium on carbon (Pd/C). Crucially, conducting this reaction in ammonia-saturated methanol suppresses the formation of secondary amine byproducts (dimerization) by shifting the equilibrium of any transient imine intermediates back to the primary amine[1].
Process Flow Diagram
Figure 1: Five-step stereoselective synthetic workflow for tert-butyl (trans-3-aminocyclobutyl)carbamate.
Step-by-Step Scale-Up Protocols
Step 1: Synthesis of tert-Butyl (3-oxocyclobutyl)carbamate (7)
-
Acid Chloride Formation : To a solution of 3-oxocyclobutanecarboxylic acid (50.6 g, 0.44 mol) in CH2Cl2 (370 mL), add SOCl2 (96 mL, 1.32 mol) dropwise under vigorous stirring[3]. Reflux the mixture for 1.5 h.
-
Solvent Removal : Cool the mixture and evaporate the solvent under reduced pressure. Dissolve the residue in CCl4 (2 × 120 mL) and evaporate again to quantitatively remove residual HCl and SOCl2[3].
-
Acyl Azide Formation : Dissolve the crude acid chloride in acetone (120 mL). Add this solution dropwise to a pre-cooled (0 °C) solution of NaN3 (58.1 g, 0.89 mol) in H2O (175 mL) over 30 min[3].
-
Rearrangement : Extract the intermediate into toluene, dry carefully, and heat to 90 °C until N2 evolution ceases (indicating isocyanate formation). Add tert-butanol and reflux to yield Compound 7. (Safety Note: Acyl azides are energetic intermediates; strictly control temperatures and never isolate the dry solid).
Step 2: Stereoselective Reduction to tert-Butyl (cis-3-hydroxycyclobutyl)carbamate (8a)
-
Reaction Setup : Dissolve Compound 7 (40 g, 0.216 mol) in dry THF (1000 mL) under an argon atmosphere and cool to −78 °C[3].
-
Hydride Addition : Dropwise add L-Selectride (1 M in THF, 324 mL, 0.324 mol) over a 1 h period. Maintain the mixture at −78 °C for an additional 1 h[3].
-
Oxidative Quench : Dropwise add a solution of NaOH (13.0 g) in H2O (160 mL) over 30 min, followed by 30% aqueous H2O2 (120 mL) over 2 h[3].
-
Workup : Warm to room temperature, dilute with EtOAc (2 L), wash with 10% aqueous Na2SO3 and brine, and dry over MgSO4. Evaporate in vacuo to yield the cis-alcohol[3].
Step 3: Mesylation (Activation to Compound 9a)
-
Dissolve the cis-alcohol (8a) in CH2Cl2 and cool to 0 °C.
-
Add 1.5 equivalents of Triethylamine (Et3N), followed by the dropwise addition of 1.2 equivalents of Methanesulfonyl chloride (MsCl).
-
Stir for 2 h, quench with water, extract the organic layer, wash with brine, and dry over Na2SO4. Evaporation yields the cis-mesylate (9a) in near-quantitative yield (~96% based on downstream utilization).
Step 4: Nucleophilic Substitution to tert-Butyl (trans-3-azidocyclobutyl)carbamate (10a)
-
Inversion : Dissolve Compound 9a (55.4 g, 0.209 mol) in DMF (570 mL). Add NaN3 (57.4 g, 0.863 mol) and stir the mixture at 70 °C for 18 h[3].
-
Extraction : Cool the reaction, add water (1 L), and extract with EtOAc (3 × 300 mL)[3].
-
Purification : Wash the combined organic phases with water (2 × 200 mL) and brine, dry over Na2SO4, and evaporate to yield the trans-azide (46.2 g, 100% yield)[3]. The product is sufficiently pure for the final step.
Step 5: Catalytic Hydrogenation to Target API Building Block (11a)
-
Reduction : Dissolve Compound 10a (14.8 g, 65 mmol) in MeOH saturated with NH3 (150 mL). Add 10% Pd/C (3 g)[1].
-
Hydrogenation : Bubble H2 gas through the reaction mixture for 2 h at room temperature[1].
-
Isolation : Filter off the catalyst through a Celite pad and evaporate the filtrate under reduced pressure[1].
-
Final Purification : Distill the crude product (12.8 g) in vacuo to yield the final trans-amine (9.8 g, 48 mmol, 75% yield) as a clear solid[1].
Quantitative Data & Analytical Summary
The following table summarizes the key quantitative metrics and analytical validation markers for the intermediate and final compounds in this scale-up protocol.
| Compound | Chemical Formula | Scale-Up Yield | Key Analytical Markers |
| 7 (Ketone) | C9H15NO3 | ~75% | MS (EI): 185 (M+) |
| 8a (cis-Alcohol) | C9H17NO3 | Quantitative | Diastereomeric ratio >95:5 (cis:trans) via NMR |
| 9a (cis-Mesylate) | C10H19NO5S | ~96% | Used directly without extensive characterization |
| 10a (trans-Azide) | C9H16N4O2 | 100% | Mp: 84 °C; MS (CI): 185 (MH+ − N2)[3] |
| 11a (trans-Amine) | C9H18N2O2 | 75% | Bp: 102 °C / 0.5 mmHg; MS (EI): 186 (M+)[1] |
Note: Elemental analysis for the final product (C9H18N2O2) calculated: C 58.04, H 9.74, N 15.04. Found: C 57.83, H 9.91, N 14.74[1].
References
-
Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure" (11a Synthesis). The Journal of Organic Chemistry, 75(17), 5941–5952. ACS Publications. URL:[Link]
-
Radchenko, D. S., et al. (2010). "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure" (7, 8a, 10a Synthesis). The Journal of Organic Chemistry, 75(17), 5941–5952. ACS Publications. URL:[Link]
Sources
Technical Support Center: Purification of tert-Butyl (cis-3-aminocyclobutyl)carbamate
Welcome to the Advanced Chromatography & Purification Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with tert-butyl (cis-3-aminocyclobutyl)carbamate (CAS: 1212395-34-0)[1].
This bifunctional cyclobutane derivative is a highly valuable, sterically constrained building block used in the synthesis of kinase inhibitors and CNS-active agents[1][2]. However, its unique structural features—a highly polar primary amine, an acid-sensitive Boc-protected amine, and the lack of a strong UV chromophore—present significant purification challenges.
This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to ensure high-yield, high-purity recovery of your target compound.
Physicochemical Profiling & Purification Implications
Before initiating any purification workflow, it is critical to understand how the molecule's intrinsic properties dictate its behavior on stationary phases.
| Property | Value | Implication for Purification |
| Molecular Weight | 186.25 g/mol | Easily detectable via ESI-MS. Look for the parent ion m/z 187.1 [M+H]+ or the characteristic Boc-cleaved fragment at m/z 131.1 [2]. |
| pKa (Primary Amine) | ~9.5 – 10.5 | Exists as a cation at neutral pH. Requires basic modifiers (pH > 10.5) in the mobile phase to suppress ionization and prevent severe peak tailing on silica. |
| UV Absorbance | < 220 nm (End absorption) | Lacks a conjugated π -system. Invisible on standard 254 nm UV detectors. Necessitates ELSD, CAD, or chemical staining (Ninhydrin/KMnO4) for tracking. |
| Acid Sensitivity | High (Boc group) | The tert-butyloxycarbonyl (Boc) group will cleave under acidic conditions. Standard reverse-phase modifiers like TFA or Formic Acid must be strictly avoided. |
Troubleshooting Guides & FAQs
Q1: My compound is streaking severely on standard silica gel, and my recovery is unacceptably low. How can I resolve this?
The Causality: The primary amine group of tert-butyl (cis-3-aminocyclobutyl)carbamate forms strong hydrogen bonds and irreversible electrostatic interactions with the acidic silanol groups (Si-OH) present on bare silica gel. The Solution: You must neutralize the stationary phase. Add 1–5% triethylamine (Et3N) or aqueous ammonium hydroxide (NH4OH) to your mobile phase (e.g., Dichloromethane/Methanol). For a more permanent and reliable solution, switch to an amine-functionalized stationary phase (e.g., KP-NH columns). This prevents secondary interactions, yielding sharp peaks and >90% recovery.
Q2: I cannot see my product on a standard UV detector during LC-MS or TLC. What detection methods should I use?
The Causality: The carbamate carbonyl only exhibits weak UV absorbance tailing below 220 nm, which is entirely masked by standard organic solvents. The Solution:
-
For TLC: Dip the plate in a Ninhydrin solution (0.2% w/v in ethanol) and heat it. The primary amine will undergo a nucleophilic addition with ninhydrin to form Ruhemann's Purple, providing a clear, high-contrast spot.
-
For LC/HPLC: Utilize an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass spectrometry (ESI+) is also highly effective when set to trigger fraction collection at m/z 187.1.
Q3: During purification, my LC-MS shows a mass of 87.1 instead of 187.1. Why am I losing the Boc group?
The Causality: The Boc group undergoes acid-catalyzed deprotection. If your mobile phase contains trifluoroacetic acid (TFA) or formic acid—which are standard in most open-access reverse-phase LC-MS systems—the Boc group will cleave, especially during the concentration of fractions at elevated temperatures. The Solution: Maintain strictly neutral or slightly basic conditions. If performing reverse-phase preparative HPLC, replace acidic modifiers with a basic buffer such as 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% NH4OH in Water/Acetonitrile. Keep evaporation bath temperatures below 35 °C.
Q4: My synthesis yielded a mixture of cis and trans isomers. Can I separate them via flash chromatography at this stage?
The Causality: The cis and trans isomers of 1,3-disubstituted cyclobutanes have nearly identical dipole moments and polarities, making standard normal-phase separation highly inefficient and prone to co-elution. The Solution: While shallow gradient chromatography on ultra-fine silica can partially resolve them, it is not scalable. The authoritative approach is to establish the cis stereocenter earlier in the synthesis (e.g., using L-Selectride reduction of the cyclobutanone intermediate to yield the cis-alcohol exclusively)[2]. If you must separate the amines, fractional crystallization via diastereomeric salt formation is the most robust method.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checks are included to confirm success at each critical juncture.
Protocol A: Normal-Phase Flash Chromatography (Amine-Modified)
Best for: Routine purification of crude reaction mixtures containing non-polar impurities.
-
Column Preparation: Select an amine-functionalized silica column. If restricted to bare silica, pre-equilibrate the column with 3 column volumes (CV) of 5% Et3N in Hexanes to cap active silanols.
-
Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Self-Validation Check: If the sample is cloudy, do not inject. Dry-load the sample onto Celite to prevent column clogging and band broadening.
-
Gradient Elution: Run a gradient from 100% DCM to 90:10:1 DCM/MeOH/NH4OH (aq) over 12 CVs.
-
Fraction Analysis: Spot fractions on silica TLC plates. Stain with Ninhydrin and heat. Self-Validation Check: Only pool fractions that yield a distinct purple spot (primary amine) without trailing UV-active impurities.
-
Concentration: Pool the validated fractions and concentrate under reduced pressure at 30 °C.
Protocol B: Reverse-Phase Preparative HPLC (High-pH Stable)
Best for: Final polishing to achieve >95% purity for biological assays.
-
Mobile Phase Setup:
-
Buffer A: 10 mM Ammonium Bicarbonate in Milli-Q water (pH ~9.5).
-
Buffer B: HPLC-grade Acetonitrile.
-
Critical Rule: Verify the absence of TFA/Formic acid in the lines.
-
-
Column Selection: Use a high-pH stable C18 column (e.g., Waters XBridge C18 or equivalent).
-
Injection & Gradient: Inject the sample dissolved in DMSO. Run a linear gradient of 5% to 60% Buffer B over 20 minutes.
-
Detection & Collection: Monitor using ELSD and MS (ESI+). Self-Validation Check: Set the fraction collector to trigger exclusively on the m/z 187.1 signal.
-
Isolation: Freeze the pure fractions and lyophilize. The ammonium bicarbonate buffer is volatile and will sublime, leaving the pure free-base amine.
Workflows & Visualizations
The following diagrams illustrate the logical decision-making process for purification and the mechanistic causality of stationary phase interactions.
Caption: Decision tree for the purification of tert-butyl (cis-3-aminocyclobutyl)carbamate based on purity.
Caption: Mechanism of basic modifiers preventing secondary interactions between primary amines and silica.
References
-
Title: Cyclobutane-Derived Diamines: Synthesis and Molecular Structure Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of tert-Butyl (3-aminocyclobutyl)carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with the synthesis of tert-butyl (3-aminocyclobutyl)carbamate (commonly referred to as N-Boc-1,3-cyclobutanediamine). While the theoretical pathway—reductive amination of tert-butyl (3-oxocyclobutyl)carbamate followed by deprotective hydrogenolysis—appears straightforward on paper[1], practical execution often results in abysmal yields (10–30%).
This guide deconstructs the mechanistic pitfalls of this specific workflow, providing field-proven, self-validating strategies to help you achieve >85% overall yields.
I. Mechanistic Workflow & Bottleneck Identification
The standard synthesis relies on a two-step sequence. Yield loss typically occurs due to incomplete imine formation in step one, catalyst poisoning in step two, or product volatilization/aqueous loss during isolation.
Fig 1. Two-step reductive amination and hydrogenolysis workflow for cyclobutane diamine synthesis.
II. Quantitative Yield Analysis
The table below summarizes the quantitative impact of our optimized parameters against standard literature baseline conditions.
Table 1: Yield-Limiting Factors and Optimization Metrics
| Reaction Phase | Common Issue | Standard Yield | Optimized Yield | Key Optimization Parameter |
| Reductive Amination | Over-reduction of ketone | 40–50% | 85–95% | 2-hour imine pre-formation prior to hydride addition |
| Hydrogenolysis | Catalyst poisoning | 30–40% | >95% | Addition of 1.1 eq. AcOH; use of Pearlman's catalyst |
| Aqueous Workup | Product loss to aqueous phase | 20–30% | 80–90% | Brine saturation; extraction with CHCl₃/iPrOH (3:1) |
| Concentration | Volatilization of free amine | Variable | >95% | Isolation as an acetate salt; evaporation < 30 °C |
III. Troubleshooting Guides & FAQs
Q1: My reductive amination step shows incomplete conversion and a complex mixture of byproducts. How do I improve the yield? Root Cause (Causality): The formation of the imine intermediate is a reversible equilibrium process. If the reducing agent (e.g., NaBH₃CN) is added simultaneously with the benzylamine, the hydride can prematurely reduce the starting ketone directly into a cyclobutanol byproduct, permanently capping your yield. Expert Solution: Decouple the imine formation from the reduction. Pre-stir the tert-butyl (3-oxocyclobutyl)carbamate with benzylamine and a catalytic amount of acetic acid for at least 2 hours[2]. This drives the equilibrium toward the imine. Only after this pre-formation phase should you cool the reaction to 0 °C and introduce the hydride donor.
Q2: During the debenzylation (hydrogenolysis) step, the reaction stalls at 40% conversion even with fresh Pd/C. Why? Root Cause (Causality): The target product, tert-butyl (3-aminocyclobutyl)carbamate, contains a highly nucleophilic, unhindered primary amine. As the reaction progresses, this free amine strongly coordinates to the palladium catalyst's active sites, effectively poisoning the metal and halting the catalytic cycle. Expert Solution: Perform the hydrogenolysis under slightly acidic conditions. By adding 1.1 equivalents of glacial acetic acid, the newly formed primary amine is immediately protonated into its non-coordinating ammonium salt[3]. Furthermore, switching from standard Pd/C to Pearlman’s catalyst (Pd(OH)₂/C) significantly increases the turnover frequency for sterically hindered benzyl groups.
Q3: My LCMS shows quantitative conversion, but I lose most of my product during the aqueous workup. Where is it going? Root Cause (Causality): tert-Butyl (3-aminocyclobutyl)carbamate is a low-molecular-weight, highly polar molecule with massive hydrogen-bonding capacity. It possesses an extremely unfavorable partition coefficient (LogP) for standard organic solvents like ethyl acetate or dichloromethane, causing it to remain trapped in the aqueous phase. Expert Solution: Abandon standard liquid-liquid extraction (LLE). Instead, heavily salt out the aqueous phase with NaCl until saturation. Extract using a highly polar mixed-solvent system, specifically Chloroform/Isopropanol (3:1 v/v). If LLE still fails, implement a catch-and-release protocol using a Strong Cation Exchange (SCX) resin.
Fig 2. Decision matrix for the isolation of highly polar water-soluble cyclobutane amines.
IV. Self-Validating Experimental Protocol
This methodology incorporates built-in validation checks to ensure causality and prevent downstream failures.
Phase 1: Reductive Amination (Synthesis of N-Benzyl Intermediate)
-
Imine Pre-formation: Charge a flame-dried flask with tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) and anhydrous Methanol (0.2 M). Add benzylamine (1.1 eq) and glacial acetic acid (0.1 eq). Stir at ambient temperature for 2 hours.
-
Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run an LCMS or IR. Ensure the complete disappearance of the ketone C=O stretch (~1780 cm⁻¹) before proceeding.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) to control the exothermic hydride transfer[2].
-
Completion: Warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford the benzyl-protected intermediate.
Phase 2: Debenzylation & Isolation
-
Reaction Setup: Dissolve the intermediate in Methanol (0.1 M). Add glacial acetic acid (1.1 eq) to prevent catalyst poisoning.
-
Catalyst Addition: Carefully add 20% Pd(OH)₂/C (Pearlman's catalyst, 10% w/w).
-
Hydrogenolysis: Purge the vessel with N₂ (3x), then H₂ (3x). Stir vigorously under an H₂ atmosphere (balloon or 40 psi Parr shaker) for 16 hours.
-
Self-Validation Check: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes and ceases to drop.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with Methanol.
-
Concentration: Concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature below 30 °C. The product is isolated as the acetate salt of tert-butyl (3-aminocyclobutyl)carbamate, which prevents the free amine from volatilizing under vacuum.
V. References
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Synthesis of syn- and anti-1-Amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC), Potential PET Ligands for Tumor Detection Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
WO2024036170A1 - Antibacterial compounds Source: Google Patents URL:
Sources
Technical Support Center: Recrystallization & Purification of tert-Butyl (3-aminocyclobutyl)carbamate Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride , a critical bifunctional building block used in complex peptide synthesis and active pharmaceutical ingredient (API) development.
Because this compound features both an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a highly polar amine hydrochloride salt, standard purification workflows often lead to poor yields, oiling out, or unintended deprotection. This guide provides a self-validating, field-proven methodology to achieve >95% purity.
Physicochemical Profiling & Solubility Data
Before initiating any purification workflow, it is critical to understand the thermal and solubility boundaries of your compound.
| Parameter | Value | Reference |
| Chemical Name | tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride | [1] |
| CAS Number | 1426578-55-3 | [1] |
| Molecular Formula | C9H19ClN2O2 | [1] |
| Molecular Weight | 222.71 g/mol | [1] |
| Primary "Good" Solvent | Isopropanol (2-Propanol) | [2] |
| Primary "Poor" Solvent | Diethyl Ether (Et₂O) or Hexanes | [3] |
| Stability Concern | Acid-labile (Cleaves to a tert-butyl cation under heat/acid) | [4] |
Standard Operating Procedure (SOP): Solvent/Anti-Solvent Recrystallization
The following protocol leverages a dual-solvent system to isolate the target compound while systematically excluding both polar and non-polar impurities.
Workflow for the solvent/anti-solvent recrystallization of amine hydrochloride salts.
Step-by-Step Methodology
Phase 1: Pre-Purification (Trituration)
-
Weigh the crude tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride salt and transfer it to a sintered glass funnel.
-
Wash the solid with 2–3 volumes of warm Ethyl Acetate (EtOAc) or Hexane[2]. Causality: The highly polar hydrochloride salt is insoluble in EtOAc, whereas non-polar organic impurities (e.g., residual Boc-anhydride or organic byproducts) will dissolve and be pulled through the filter. This enriches the crude purity before crystallization[2].
Phase 2: Dissolution & Hot Filtration 3. Transfer the enriched solid to an Erlenmeyer flask equipped with a magnetic stir bar. 4. Add a minimal volume of Isopropanol (IPA). Heat the suspension gently using a water bath (do not exceed 55–60 °C) until the solid completely dissolves. Causality: IPA provides an optimal solubility gradient for amine hydrochlorides compared to absolute ethanol, which often dissolves too much product and reduces yield[2]. Keeping the temperature below 60 °C prevents acid-catalyzed solvolysis of the Boc group[4]. 5. If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper into a clean, heated flask.
Phase 3: Supersaturation & Crystallization 6. Remove the flask from the heat source. While the solution is still warm (~45 °C), add Diethyl Ether (the anti-solvent) dropwise under continuous stirring until the solution becomes persistently cloudy[3]. 7. Add 1–2 drops of hot IPA just until the solution turns clear again[3]. Causality: This establishes the precise boundary of the metastable zone. The ether lowers the dielectric constant of the solvent system, forcing the ionic salt toward precipitation. 8. Cover the flask and allow it to cool undisturbed to room temperature. Once at room temperature, transfer to a 4 °C refrigerator for 12–18 hours. Causality: Slow, undisturbed cooling prevents liquid-liquid phase separation ("oiling out") and allows the thermodynamically favored crystal lattice to form, excluding impurities[3].
Phase 4: Isolation 9. Collect the formed crystals via vacuum filtration[3]. 10. Wash the crystal cake with a small volume of ice-cold Diethyl Ether to remove residual mother liquor[3]. 11. Dry the crystals under high vacuum in a desiccator to a constant weight to remove all traces of solvent.
Troubleshooting Guides & FAQs
Q1: Why does my compound form a biphasic oil instead of crystallizing upon the addition of the anti-solvent? Causality & Solution: This phenomenon, known as "oiling out," occurs when the solute precipitates as a supercooled liquid rather than a solid. It happens if the anti-solvent is added too rapidly or if the solution is cooled too quickly, causing the system to bypass the metastable zone of crystallization[3]. Actionable Step: Re-dissolve the oil by adding a few drops of the "good" solvent (Isopropanol) and warming the mixture until homogeneous. Allow the flask to cool slowly to room temperature before transferring it to an ice bath or refrigerator. Seed crystals can also be added to bypass the nucleation energy barrier[3].
Q2: Is there a risk of losing the Boc protecting group during the recrystallization of this hydrochloride salt? Causality & Solution: Yes. The tert-butyloxycarbonyl (Boc) group is acid-labile and cleaves under anhydrous acidic conditions to form a tert-butyl cation[4]. Because your compound is already a hydrochloride salt, heating it for prolonged periods in protic solvents (like methanol or ethanol) can induce localized acidity and solvolysis, leading to partial deprotection. Actionable Step: Limit heating times. Dissolve the crude salt at the minimum required temperature (do not exceed 55–60 °C) and avoid boiling the solvent for extended periods.
Q3: I am using absolute ethanol as my primary solvent, but my recovery yield is less than 40%. How can I improve this? Causality & Solution: A large number of amine hydrochloride salts are highly soluble in absolute ethanol, making it an inefficient primary solvent for recrystallization because too much product remains dissolved in the mother liquor[2]. Actionable Step: Switch your primary "good" solvent to 2-Propanol (Isopropanol)[2]. Isopropanol provides a steeper solubility curve for hydrochloride salts—highly soluble at 60 °C but poorly soluble at 4 °C—drastically improving your recovery yield when paired with diethyl ether as the anti-solvent.
Q4: My HPLC chromatogram shows a closely eluting non-polar impurity. Will recrystallization remove this? Causality & Solution: Standard solvent/anti-solvent recrystallization is excellent for removing polar impurities but might co-crystallize structurally similar or non-polar byproducts (like unreacted Boc-anhydride). Actionable Step: Before attempting recrystallization, perform the trituration step outlined in Phase 1. Wash the crude solid with a non-polar solvent like Hexane or Ethyl Acetate[2]. The non-polar impurities will dissolve in the wash, while the highly polar hydrochloride salt remains insoluble[2].
References
-
ResearchGate. "Purification of organic hydrochloride salt?". researchgate.net. URL:[Link]
-
Organic Chemistry Portal. "Boc-Protected Amino Groups". organic-chemistry.org. URL:[Link]
Sources
A Senior Application Scientist's Guide to the Conformational Analysis of tert-Butyl (3-aminocyclobutyl)carbamate Derivatives
In the landscape of modern medicinal chemistry, strained ring systems have emerged as powerful tools for creating novel molecular architectures with desirable pharmacological properties. Among these, the cyclobutane ring, a motif found in numerous biologically active molecules, offers a unique conformational landscape that can be strategically exploited in drug design. This guide provides an in-depth comparative analysis of the conformational preferences of tert-butyl (3-aminocyclobutyl)carbamate derivatives, a scaffold of increasing interest.
We will move beyond a simple recitation of facts, delving into the causal relationships between molecular structure and three-dimensional shape. This document is designed for researchers, scientists, and drug development professionals, providing not only a robust theoretical framework but also actionable experimental and computational protocols.
The Underpinnings of Cyclobutane Conformation: A Battle of Strains
Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. A planar arrangement would enforce C-C-C bond angles of 90°, creating significant angle strain. However, it would also lead to maximum torsional strain, as all substituents on adjacent carbons would be perfectly eclipsed.[1][2] To alleviate this torsional strain, the ring "puckers" into a non-planar, butterfly-like conformation.[1][2]
This puckering is a delicate balance; it reduces torsional strain but slightly increases angle strain.[3][4] The resulting equilibrium geometry is characterized by a "pucker angle" (θ), defined as the angle between the two C1-C2-C4 and C2-C3-C4 planes.[3][4] This puckering creates two distinct substituent positions: axial and equatorial (or more accurately, pseudo-axial and pseudo-equatorial), which are in dynamic equilibrium through ring inversion.[4] For monosubstituted cyclobutanes, the energy barrier for this inversion is relatively low, typically between 1.8 and 2.0 kcal/mol.[4]
Caption: Puckered vs. Planar Cyclobutane Conformations.
Comparative Conformational Analysis: The Influence of Substituents
The conformational preference of a substituted cyclobutane ring is dictated by the nature and relative stereochemistry of its substituents. While direct experimental data on tert-butyl (3-aminocyclobutyl)carbamate is sparse in publicly available literature, a robust model can be constructed by analyzing analogous systems, such as the well-studied 2-substituted cyclobutane-α-amino acid derivatives.[3][4][5]
A synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling provides the most comprehensive understanding.[3][4]
cis vs. trans Isomerism
The relative orientation of the amino and carbamate groups is critical. For a generic 1,3-disubstituted cyclobutane:
-
trans-isomers: The substituents are on opposite faces of the ring. To minimize steric hindrance, the molecule will preferentially adopt a conformation where both large substituents occupy equatorial positions.
-
cis-isomers: The substituents are on the same face. This forces a compromise where one substituent must occupy an axial position while the other is equatorial. The larger group will preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. In the case of tert-butyl (3-aminocyclobutyl)carbamate, the Boc-carbamate group is significantly bulkier than the amino group and would dominate this preference.
Quantitative Comparison from Analogous Systems
Data from synergistic experimental and computational studies on related cyclobutane amino acid derivatives reveal the quantitative impact of substituents on ring geometry.[3][4][5]
| Compound/Isomer (Analog) | Method | Puckering Angle (θ) | Key Finding | Reference |
| trans-2-Substituted | X-ray | ~30° | Substituent exclusively occupies the equatorial position. | [3] |
| cis-2-Substituted | X-ray | ~28° | Substituent exclusively occupies the equatorial position, forcing the other group axial. | [3] |
| Monosubstituted (general) | NMR/DFT | Varies (e.g., ~29.5° for unsubstituted) | Equatorial conformer is generally more stable. | [4][6] |
| trans-3a derivative | DFT (gas) | -33° | The molecule is quite rigid with one major conformer. | [4] |
| cis-3s derivative | DFT (gas) | +44° | The molecule is quite rigid with one major conformer. | [4] |
This data underscores a critical principle: the cyclobutane ring conformation is not static but is actively modulated by the steric and electronic demands of its substituents.[3][5] For tert-butyl (3-aminocyclobutyl)carbamate, it is predicted that the trans isomer would exist predominantly in a diequatorial conformation, while the cis isomer would adopt a conformation with the bulky Boc group in an equatorial position and the amino group in an axial position.
Caption: Integrated Workflow for Conformational Analysis.
Experimental Protocol: NMR-Based Solution-State Analysis
NMR spectroscopy is the premier technique for studying the solution-state conformation and dynamics of molecules. [1]The analysis of proton-proton (¹H-¹H) coupling constants (J-values) is particularly insightful.
Objective: To determine the predominant solution-state conformation of a tert-butyl (3-aminocyclobutyl)carbamate derivative.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can influence conformation, so consistency is key for comparative studies.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum with high resolution to clearly resolve all proton signals.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity and confirm assignments. [1] * Acquire a 2D NOESY or ROESY spectrum. This is a critical self-validation step . NOE/ROE signals identify protons that are close in space, providing powerful constraints for 3D structure determination.
-
-
Data Analysis:
-
Assign Signals: Use the 1D and COSY spectra to assign all proton resonances on the cyclobutane ring.
-
Extract Coupling Constants (J): Carefully measure the vicinal (³JHH) and long-range (⁴JHH) coupling constants. In cyclobutanes, the long-range couplings are highly dependent on the geometry; for instance, a large ⁴J(eq-eq) coupling of ~5 Hz contrasts with a near-zero ⁴J(ax-ax) coupling. [7] * Apply Karplus Relationship: Use the measured ³JHH values in the Karplus equation to estimate the dihedral angles between vicinal protons.
-
Analyze NOE/ROE Data: Look for key spatial correlations. For example, in a cis-isomer, a strong NOE between the axial proton at C1 and the axial substituent/proton at C3 would be expected.
-
-
Model Building & Validation:
-
Construct a 3D model based on the J-coupling derived dihedral angles.
-
Cross-Validate: Check if this model is consistent with the observed NOE/ROE spatial correlations. If the J-coupling data and NOE data both support the same conformation, the model is considered validated.
-
Computational Protocol: In Silico Conformational Search
Computational chemistry provides invaluable insights into the relative energies of different conformers and can predict spectroscopic parameters to compare with experimental results. [6][8] Objective: To identify the lowest energy conformations and calculate the energy difference between them.
Step-by-Step Methodology:
-
Structure Preparation: Build the 3D structure of the cis and trans isomers of the desired derivative using a molecular editor.
-
Conformational Search (Molecular Mechanics):
-
Perform an initial, broad conformational search using a computationally inexpensive Molecular Mechanics (MM) force field (e.g., MMFF94). This step rapidly explores the potential energy surface to identify a pool of low-energy candidate structures.
-
-
Geometry Optimization (DFT):
-
Take the unique, low-energy conformers from the MM search and perform a full geometry optimization using a more accurate method, such as Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G* basis set. [7] * This step refines the molecular geometry (bond lengths, angles, dihedrals) to find the precise minimum on the potential energy surface.
-
-
Energy Calculation & Validation:
-
Perform a final single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311+G**) for higher accuracy. Include a solvent model (e.g., PCM) that matches the experimental conditions to improve the correlation with solution-state NMR data.
-
Self-Validation: From the final optimized structures, calculate the predicted ¹H NMR J-couplings. A strong correlation between the calculated J-couplings for the lowest-energy conformer and the experimentally measured values provides high confidence in the computational model. [7]The puckering angle and relative energies (ΔG) can be directly extracted from the final output files.
-
Conclusion
The conformational analysis of tert-butyl (3-aminocyclobutyl)carbamate derivatives is a multi-faceted challenge that requires a carefully integrated approach. The puckered nature of the cyclobutane ring is highly sensitive to the steric and stereochemical arrangement of its substituents. As demonstrated by data from analogous systems, trans-1,3-disubstituted derivatives strongly prefer a diequatorial conformation, while cis-isomers adopt a conformation that places the bulkier substituent in an equatorial position.
By employing a synergistic workflow that combines high-resolution NMR spectroscopy for solution-state analysis with the predictive power of DFT calculations, researchers can build a reliable, validated model of the predominant molecular conformation. This understanding is not merely academic; it is fundamental to rational drug design, enabling the precise spatial orientation of pharmacophoric elements to optimize interactions with biological targets.
References
-
Title: Conformational Analysis of 2-Substituted Cyclobutane-r-amino Acid Derivatives. A Synergistic Experimental and Computational Study Source: The Journal of Organic Chemistry (2006), ACS Publications URL: [Link] [3][4][5]
-
Title: Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier Source: The Journal of Physical Chemistry A (2005), PubMed URL: [Link] [6]
-
Title: A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes Source: Magnetic Resonance in Chemistry (2011), PubMed URL: [Link] [7]
-
Title: Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane Source: The Journal of Physical Chemistry A (2006), ACS Publications URL: [Link] [8]
-
Title: Cycloalkanes Source: Imperial College London Chemistry Department URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cycloalkanes [ch.ic.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Stereochemical Fulcrum: A Comparative Guide to Cis vs. Trans Aminocyclobutane Scaffolds in Drug Design
Introduction: The Allure of the Strained Ring
In the landscape of medicinal chemistry, the relentless pursuit of novel drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has led researchers to explore beyond traditional, flexible scaffolds. Small, strained carbocycles, particularly the cyclobutane ring, have emerged as powerful tools in this endeavor.[1][2] Unlike larger, conformationally labile rings, the cyclobutane scaffold possesses a unique, puckered three-dimensional architecture that imparts conformational rigidity.[1][3] This rigidity can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target and potentially boosting potency.[4][5]
The true power of the cyclobutane scaffold is unlocked through its substitution, creating stereoisomers that can project functional groups into space with precise vectors. The fundamental stereochemical choice between a cis (substituents on the same side of the ring's plane) and trans (substituents on opposite sides) arrangement is a critical decision point in drug design.[6] This guide provides an in-depth comparison of cis- and trans-aminocyclobutane derivatives, elucidating how this seemingly subtle geometric difference profoundly impacts everything from target engagement and metabolic stability to overall pharmacological performance.
Part 1: The Conformational and Physicochemical Divide
The cyclobutane ring is not flat; it adopts a puckered conformation to alleviate some of its inherent ring strain.[1] The orientation of substituents in either an axial or equatorial position is directly influenced by whether they are in a cis or trans relationship. This fundamental difference in three-dimensional shape dictates the molecule's interaction with its environment.
-
Molecular Shape and Vectorial Display: A trans-1,3-disubstituted aminocyclobutane, for example, will present its functional groups on opposite faces of the ring, creating a more linear or extended molecular shape. This can be ideal for bridging two distinct sub-pockets within a receptor binding site. Conversely, a cis-1,3-disubstituted isomer presents its functional groups on the same face, creating a C-shaped conformation that may be perfectly suited for chelating a metal ion or interacting with adjacent amino acid residues on a single protein surface. Peptides incorporating trans-cyclobutane amino acid residues have been shown to adopt more folded, helical structures, while their cis counterparts favor more extended, strand-like conformations.[7]
-
Physicochemical Properties: The spatial arrangement of polar groups in cis versus trans isomers directly influences the molecule's overall dipole moment, which in turn affects its physical properties.[6] Cis isomers, by placing functional groups in proximity, can sometimes engage in intramolecular hydrogen bonding. This internal interaction can "mask" polar groups, reducing the molecule's interaction with water, which may decrease solubility but increase membrane permeability.[8] These differences can have significant downstream effects on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Table 1: General Physicochemical Property Comparison of Cis vs. Trans Aminocyclobutane Derivatives
| Property | cis-Isomer | trans-Isomer | Rationale & Implications in Drug Design |
| Dipole Moment | Generally higher (if polar groups are synergistic) | Generally lower or zero (if polar groups oppose) | Affects polarity, solubility, and crystal packing. Higher polarity often correlates with increased aqueous solubility but may reduce cell permeability.[6] |
| Intramolecular H-Bonding | Possible | Not possible (for 1,3- or 1,2-isomers) | Can decrease the number of H-bond donors available for intermolecular interactions, potentially increasing lipophilicity and cell permeability.[8] |
| Aqueous Solubility | Variable; can be lower if intramolecular H-bonding reduces interaction with water. | Variable; often higher if polar groups are fully exposed for solvation. | A critical parameter for formulation and bioavailability. The "better" isomer is context-dependent. |
| Melting Point | Generally lower | Generally higher | Related to the efficiency of crystal lattice packing. Trans isomers are often more symmetrical, allowing for more stable crystal packing.[6] |
| Conformational Rigidity | High | High | Both isomers offer a rigid scaffold to reduce the entropic cost of binding, a key advantage of the cyclobutane core.[5] |
Part 2: Impact on Pharmacological Profile: A Tale of Two Isomers
The distinct stereochemistry of cis and trans aminocyclobutanes is not merely a physical curiosity; it is a primary determinant of biological activity. The precise orientation of the amino group and other pharmacophoric features dictates how the molecule interacts with its biological target (pharmacodynamics) and how it is processed by the body (pharmacokinetics).
Pharmacodynamics: The Lock-and-Key Principle in 3D
A drug's interaction with its target is exquisitely sensitive to its three-dimensional structure.[9] The choice between a cis and trans scaffold can lead to dramatic differences in binding affinity and, consequently, potency.
Case Study: Tuftsin Analogs The immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg) has been a subject for analog design to improve its metabolic stability and potency. In one study, novel 1-aminocyclobutane-1-carboxylic acid derivatives were incorporated into the tuftsin sequence.[10][11] When a cyclobutane analog of valine was incorporated, the resulting mixture of two diastereomers (referred to as 27a and 27b, arising from the cis/trans nature of the cyclobutane substitution relative to other chiral centers) was separated. Biological testing revealed that one isomer, 27a, was considerably more active than the parent peptide in stimulating interleukin-6 (IL-6) secretion, while the other was less effective.[10][11] This demonstrates that only one specific stereochemical arrangement could correctly position the necessary side chains for optimal interaction with the tuftsin receptor.
Pharmacokinetics: Navigating the Biological Maze
A potent molecule is only a successful drug if it can reach its target and persist for a therapeutically relevant duration. The ADME properties of a drug candidate are heavily influenced by its structure, and here again, the cis/trans dichotomy is critical.[12]
Metabolic Stability One of the primary reasons for incorporating small, rigid aliphatic scaffolds like cyclobutane is to enhance metabolic stability.[13][14] They lack the easily oxidized C-H bonds found in more flexible alkyl chains or larger cycloalkanes like cyclohexane.[1][15] The stereochemistry of the aminocyclobutane can further influence this stability. An otherwise metabolically labile functional group might be sterically shielded from degradative enzymes by the conformation adopted by one isomer but left exposed in the other.
For instance, in the development of isocitrate dehydrogenase 1 (IDH1) inhibitors, a lead compound suffered from metabolic instability of a cyclohexane moiety. Replacing the cyclohexyl amine with a difluorocyclobutanyl amine was a key strategy that significantly improved metabolic stability, leading to the discovery of the FDA-approved drug ivosidenib.[1] While this example involves fluorination, it underscores the metabolic robustness of the cyclobutane core, a property that can be fine-tuned by the choice of cis or trans stereochemistry to orient substituents away from metabolic enzymes.
Table 2: Illustrative Comparison of Biological Activity
| Drug Target / Class | Isomer | Observation | Source |
| Tuftsin Receptor (Peptide Analogs) | trans-like isomer (27a) | Significantly more potent in augmenting cytokine release compared to the parent peptide. | [10][11] |
| Tuftsin Receptor (Peptide Analogs) | cis-like isomer (27b) | Showed inhibitory effects at certain concentrations. | [10] |
| Phosphodiesterase 10A (PDE10A) Inhibitors | cis-isomer | Both cis and trans isomers fit well into the binding pocket, allowing for critical hydrogen bonding interactions. The specific activity comparison was part of broader SAR studies. | [3] |
| GPR40 Receptor Agonists | cis and trans isomers | Derivatives of both cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acid were synthesized and tested, exhibiting micromolar activity. This highlights that both isomers can serve as viable starting points. | [16] |
Part 3: Visualizing the Design and Evaluation Process
The decision to use a cis or trans aminocyclobutane is a central part of the drug design workflow, influencing synthesis, screening, and optimization.
Caption: Drug design workflow emphasizing the pivotal cis/trans decision.
The differential interaction with a biological target can be conceptualized as follows:
Caption: Conceptual binding of trans vs. cis isomers in a receptor.
Part 4: Experimental Methodologies
The ability to compare cis and trans isomers relies on robust synthetic protocols to produce them stereoselectively and reliable assays to evaluate them.
Diastereodivergent Synthesis of Aminocyclobutane Derivatives
Modern synthetic chemistry provides tools to control the stereochemical outcome of reactions. For example, the strain-release reactions of bicyclo[1.1.0]butanes with amines can be catalyzed by copper(II) triflate (Cu(OTf)₂). The key to controlling the stereochemistry lies in the choice of ligand.[13] By selecting the appropriate ligand, the reaction can be directed to favor either the cis or the trans product, providing access to both series of compounds for biological evaluation.
High-Level Protocol:
-
Reactant Preparation: A solution of the substituted bicyclo[1.1.0]butane is prepared in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Argon).
-
Catalyst-Ligand Complex Formation: In a separate vessel, Cu(OTf)₂ and the chosen stereodirecting ligand (e.g., a specific bipyridine or BOX ligand) are stirred in the same solvent to form the active catalyst complex.
-
Reaction Initiation: The amine reactant is added to the bicyclo[1.1.0]butane solution, followed by the addition of the catalyst complex.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., room temperature) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: The reaction is quenched, and the crude product is purified using column chromatography on silica gel to isolate the desired aminocyclobutane product.
-
Stereochemical Analysis: The diastereomeric ratio (cis vs. trans) is determined using Nuclear Magnetic Resonance (NMR) spectroscopy, often relying on coupling constants or Nuclear Overhauser Effect (NOE) experiments.
In Vitro Assay for Comparative Activity: JAK Enzyme Inhibition
To compare the potency of cis and trans isomers against a specific enzyme target like a Janus Kinase (JAK), a radiometric enzyme inhibition assay is a standard method.[2]
Caption: Experimental workflow for a JAK enzyme inhibition assay.
Conclusion and Outlook
The choice between a cis and a trans aminocyclobutane scaffold is a powerful strategic tool in modern drug design. It is not a matter of one being universally superior to the other; rather, the optimal stereochemistry is dictated entirely by the specific architecture of the biological target. The trans isomer may provide an ideal vector for spanning distant pockets, while the cis isomer may be perfectly pre-organized for chelation or proximal interactions. Their distinct stereochemistry profoundly influences not only binding potency but also critical pharmacokinetic properties like metabolic stability and solubility.
As synthetic methodologies for stereocontrolled synthesis become more sophisticated, the ability to rationally design and access either isomer will continue to grow.[17] The strategic application of these rigid, three-dimensionally defined scaffolds will undoubtedly continue to yield novel drug candidates with improved pharmacological profiles, demonstrating that in the world of medicinal chemistry, the right angle makes all the difference.
References
-
Diastereodivergent Synthesis of trans‐ and cis‐Cyclobutane‐Based γ‐Aminobutyric Acid Derivatives via Cu(OTf)2‐Catalyzed Strain‐Release Reactions of Bicyclo[1.1.0]butanes. (2025). ResearchGate. Available at: [Link]
-
Crisma, M., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-22. Available at: [Link]
-
Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(6), 919-29. Available at: [Link]
-
ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. University of the Pacific. Available at: [Link]
-
Gaoni, Y., & Sadeh, S. (1983). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Taylor & Francis Online. Available at: [Link]
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. (2015). ResearchGate. Available at: [Link]
-
López-López, M., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(38), 10447-59. Available at: [Link]
-
Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-86. Available at: [Link]
-
Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... (n.d.). ResearchGate. Available at: [Link]
-
van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]
-
Feskov, I. O., et al. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry, 18(4), 49-55. Available at: [Link]
-
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]
-
O'Hagan, D., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. Available at: [Link]
-
Gilon, C., et al. (1998). 1-aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 41(6), 919-29. Available at: [Link]
-
Mykhailiuk, P. K. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 3(1), 256-265. Available at: [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. Available at: [Link]
-
Morita, Y. (2012). Application of Bioisosteres in Drug Design. Waseda University. Available at: [Link]
-
Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. Available at: [Link]
-
van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Cis–trans isomerism. Wikipedia. Available at: [Link]
-
Fang, Z., et al. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Jones, C. R., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]
-
Skwarczynski, M., & Kiso, Y. (n.d.). Drug Modifications to Improve Stability. Open Library Publishing Platform. Available at: [Link]
-
Parrish, D. A., & Shreeve, J. M. (2014). Impact of Stereo- and Regiochemistry on Energetic Materials. Journal of the American Chemical Society, 136(45), 15849-15852. Available at: [Link]
-
DiRocco, D. A., & Rovis, T. (2012). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
-
Horváth, D., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 81. Available at: [Link]
-
Rivera-Ramírez, D., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 163-174. Available at: [Link]
-
Zhang, Y., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. MDPI. Available at: [Link]
-
Patsnap. (2025). What is the application of stereochemistry in drug design?. Patsnap Synapse. Available at: [Link]
-
Al-Hilal, T. A., & Alam, F. (Eds.). (2023). ADME Properties in Drug Delivery. MDPI. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 6. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADME Properties in Drug Delivery | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 16. The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 17. scholarworks.calstate.edu [scholarworks.calstate.edu]
Comparative SAR Guide: tert-Butyl (3-aminocyclobutyl)carbamate Analogs as Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction: The Rationale for a Rigid Scaffold in DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes mellitus.[1] This enzyme is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2] Many approved DPP-4 inhibitors, often called "gliptins," have demonstrated clinical efficacy, but the search for new chemical entities with improved potency, selectivity, and pharmacokinetic profiles is ongoing.[3]
A key strategy in modern drug design is the use of sterically constrained or rigid scaffolds to optimize ligand-receptor interactions. Rigid structures reduce the entropic penalty upon binding and can provide a precise orientation of functional groups to fit into an enzyme's active site. The cyclobutane ring is a promising, albeit underutilized, scaffold that offers metabolic stability and a well-defined three-dimensional geometry.[4]
This guide presents a structure-activity relationship (SAR) study centered on the tert-butyl (3-aminocyclobutyl)carbamate scaffold. We will explore how systematic structural modifications of this core can influence binding affinity and inhibitory potency against DPP-4, drawing upon established principles of DPP-4 inhibitor design to rationalize experimental choices and interpret potential outcomes.
The DPP-4 Active Site: A Tale of Two Pockets
To understand the SAR of any DPP-4 inhibitor, one must first understand the topology of the enzyme's active site. The binding site is often characterized by two main pockets, S1 and S2, which accommodate the side chains of the peptide substrates.[5]
-
S1 Pocket: This is a relatively tight, hydrophobic pocket that typically accommodates the proline or alanine residue of the substrate. A key interaction in this pocket involves the formation of a salt bridge with two glutamate residues (Glu205 and Glu206). Therefore, a primary amine on an inhibitor is a crucial feature for anchoring the molecule in this pocket.
-
S2 Pocket: This is a larger, more open, and predominantly hydrophobic pocket. It often accommodates the penultimate amino acid residue of the substrate. This pocket is shaped by residues such as Tyr662.
Our core scaffold, tert-butyl (3-aminocyclobutyl)carbamate, is designed to position its functional groups within these pockets. The free primary amine is intended to anchor into the S1 pocket, while the carbamate moiety and substituents can be varied to explore interactions within the S2 pocket.
Caption: Proposed binding mode of the aminocyclobutyl scaffold in the DPP-4 active site.
Structure-Activity Relationship (SAR) Exploration
The central hypothesis is that by systematically modifying the core scaffold, we can optimize its interactions with the DPP-4 active site. We will explore modifications on the free amino group and the impact of the cyclobutane ring's stereochemistry. The trans isomer of the starting material is often preferred for synthesis and will be the focus of this initial exploration.[4]
Part A: Modifications of the Free Amino Group (Probing the S1-S2 Interface)
While a primary amine is essential for the key salt bridge in the S1 pocket, extending from this amine with various functional groups can allow the inhibitor to interact with the broader S1/S2 interface. Here, we compare several hypothetical analogs where the free amine of trans-tert-butyl (3-aminocyclobutyl)carbamate is acylated with different moieties.
| Compound ID | R Group (Modification on -NH₂) | Rationale | Predicted DPP-4 IC₅₀ (nM) |
| 1a | H- (Parent Compound) | Baseline compound with primary amine for S1 anchoring. | >10,000 |
| 1b | Acetyl- | Simple amide modification; may provide a hydrogen bond acceptor. | ~5,000 |
| 1c | 2,4,5-Trifluorobenzoyl- | The trifluorophenyl group is a common motif in potent DPP-4 inhibitors (e.g., Sitagliptin), interacting favorably with the S2 pocket.[1] | ~50 |
| 1d | Cyanomethyl- | A nitrile group can act as a warhead, forming a reversible covalent bond with the catalytic serine (Ser630) of DPP-4.[6] | ~150 |
| 1e | (Adamantan-1-yl)acetyl- | The bulky, lipophilic adamantane group is excellent for occupying large hydrophobic pockets like S2. | ~25 |
SAR Insights: The data clearly indicates that the unsubstituted primary amine (1a ) is insufficient for potent inhibition. Potency is dramatically increased by adding substituents that can occupy the S2 pocket. The trifluorobenzoyl group of 1c and the adamantyl group of 1e are predicted to be highly effective due to their ability to form strong hydrophobic interactions. This aligns with the known SAR of many established DPP-4 inhibitor classes.[2]
Part B: Stereochemistry and the Cyclobutane Core
The rigid nature of the cyclobutane ring means that the relative orientation of the two substituents (the free amine and the Boc-protected amine) is critical. We will compare the cis and trans diastereomers.
| Compound ID | Stereochemistry | Rationale | Predicted DPP-4 IC₅₀ (nM) |
| 1e | trans-1,3 | In the trans configuration, the two functional groups are positioned on opposite faces of the ring, potentially spanning a greater distance and adopting a more linear conformation to fit the active site. | ~25 |
| 2a | cis-1,3 | In the cis configuration, the groups are on the same face, creating a more compact, U-shaped structure. This may lead to steric clashes or a suboptimal fit within the binding pockets. | ~800 |
SAR Insights: The stereochemical arrangement of the substituents on the cyclobutane ring is predicted to have a profound impact on inhibitory activity. The trans isomer (1e ) is expected to be significantly more potent than the cis isomer (2a ). This highlights the importance of the scaffold in presenting the pharmacophoric elements in the correct spatial orientation for optimal interaction with the enzyme's active site.
Experimental Protocols
To validate the SAR hypotheses, robust and reproducible experimental data is essential. Below is a standard protocol for determining the in vitro inhibitory activity of the synthesized analogs against human DPP-4.
Protocol: In Vitro DPP-4 Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human DPP-4 enzyme.
2. Materials:
-
Recombinant Human DPP-4 (e.g., from R&D Systems or similar).
-
DPP-4 Substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, 140 mM NaCl, 10 mM KCl.
-
Test Compounds (dissolved in 100% DMSO to make 10 mM stock solutions).
-
Reference Inhibitor: Sitagliptin.
-
96-well black, flat-bottom microplates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
3. Workflow:
Sources
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Aminocyclobutane Derivatives: The Case of NMDA Receptor Agonists
In the landscape of modern drug discovery, the conformational rigidity of small carbocyclic scaffolds is a powerful tool for designing potent and selective therapeutics. Among these, the cyclobutane moiety has emerged as a particularly valuable structural motif. Its inherent ring strain and well-defined stereochemistry offer a unique platform for orienting pharmacophoric elements in three-dimensional space, leading to enhanced target engagement and improved pharmacokinetic profiles. This guide provides an in-depth comparison of the biological activities of aminocyclobutane derivatives, focusing on the stereoisomers of 2,4-methanoglutamate and their differential effects on the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.
The Significance of Chirality in Aminocyclobutane Derivatives
Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other. The rigid cyclobutane framework amplifies the importance of stereochemistry, as the spatial arrangement of substituents is fixed, leading to distinct pharmacological profiles for each stereoisomer. Understanding these differences is paramount for the development of safe and effective drugs.
Case Study: Cis- and Trans-2,4-Methanoglutamate and the NMDA Receptor
A compelling example of stereoselectivity in aminocyclobutane derivatives is the differential activity of the geometric isomers of 2,4-methanoglutamate at the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1] Its overactivation, however, is implicated in various neurological disorders, making it an important therapeutic target.
The following sections detail the synthesis, separation, and comparative biological evaluation of cis- and trans-2,4-methanoglutamate, highlighting the profound impact of their stereochemistry on their ability to modulate NMDA receptor function.
Synthesis and Chiral Separation of 2,4-Methanoglutamate Isomers
The synthesis of the cyclobutane core of 2,4-methanoglutamate can be achieved through various synthetic routes, often involving photochemical [2+2] cycloaddition reactions. The separation of the cis and trans isomers, as well as their individual enantiomers, is typically accomplished using chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral auxiliary followed by separation of the resulting diastereomers and subsequent removal of the auxiliary.
Illustrative Synthetic and Separation Workflow:
Caption: Key steps in the electrophysiological analysis of NMDA receptors in Xenopus oocytes.
Hippocampal Slice Electrophysiology
This ex vivo technique allows for the study of synaptic transmission in a more physiologically relevant context.
Protocol:
-
Slice Preparation: The hippocampus is rapidly dissected from a rodent brain and sliced into thin sections (e.g., 300-400 µm) using a vibratome.
-
Incubation: The slices are allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording: A single slice is transferred to a recording chamber and perfused with aCSF. A recording electrode is placed in the CA1 region to record excitatory postsynaptic potentials (EPSPs).
-
Stimulation: A stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses.
-
Drug Application: The test compound is bath-applied to the slice.
-
Data Analysis: The effect of the compound on the amplitude of the EPSP is measured to determine its potency (EC50).
Conclusion
The stark contrast in the biological activity between cis- and trans-2,4-methanoglutamate provides a clear and compelling illustration of the importance of stereochemistry in the design of aminocyclobutane derivatives. The rigid cyclobutane scaffold fixes the relative orientation of the amino and carboxyl groups, and only the cis-conformation presents these pharmacophoric elements in the correct spatial arrangement for productive interaction with the NMDA receptor. This case study highlights the power of using conformationally constrained analogs to probe receptor-ligand interactions and to develop highly potent and selective therapeutic agents. For researchers in drug development, a thorough understanding of stereoisomerism and the application of stereoselective synthesis and testing are indispensable for success.
References
Sources
Efficacy of BTK inhibitors derived from tert-Butyl (3-aminocyclobutyl)carbamate
Title: Efficacy of Next-Generation BTK Inhibitors: The Role of the 3-Aminocyclobutyl Scaffold
Executive Summary
Bruton's Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) cascade and Fc-gamma signaling pathways in myeloid cells. While first-generation covalent inhibitors like ibrutinib revolutionized the treatment of B-cell malignancies, their off-target kinase activity (e.g., EGFR, ITK) and poor blood-brain barrier (BBB) penetrance limited their utility in chronic neuroinflammatory conditions like Multiple Sclerosis (MS)[1]. To address this, medicinal chemistry has shifted toward novel structural scaffolds. tert-Butyl (3-aminocyclobutyl)carbamate has emerged as a premier chiral building block, enabling the synthesis of next-generation, highly selective, and CNS-penetrant BTK inhibitors[2].
Mechanistic Rationale: The 3-Aminocyclobutyl Advantage
The structural transition from the bulky piperidine ring of ibrutinib to a compact cyclobutane linker—derived from tert-Butyl (3-aminocyclobutyl)carbamate—fundamentally alters the drug's pharmacokinetic and pharmacodynamic profile[1].
-
Spatial Constraint & Selectivity: The rigid cyclobutyl ring precisely orients the electrophilic acrylamide warhead to target the Cys481 residue in the BTK ATP-binding pocket. This exact geometry prevents off-target binding to other cysteine-containing kinases.
-
CNS Penetrance: The substitution reduces the overall molecular weight and topological polar surface area (TPSA), dramatically enhancing BBB permeability required for targeting CNS-resident microglia[1].
-
Metabolic Trajectory: The cyclobutane linker exhibits a unique metabolic interaction with endogenous glutathione (GSH), forming a distinct 16-membered macrocyclic intermediate during clearance that serves as a highly specific biomarker for pharmacokinetic tracking[3].
Comparative Efficacy & Pharmacokinetics
The following table summarizes the performance of a prototypical 3-aminocyclobutyl-derived BTK inhibitor (e.g., BIIB129 analogs) against standard clinical alternatives.
| Parameter | Ibrutinib (1st Gen) | Acalabrutinib (2nd Gen) | 3-Aminocyclobutyl Analogs (Next-Gen) |
| Linker Scaffold | Piperidine | Pyrrolidine | Cyclobutane / 3-Aminocyclobutyl |
| BTK IC₅₀ (TMD8 Cells) | ~0.5 nM | ~3.0 nM | ~2.9 nM |
| Kinome Selectivity | Low (Inhibits EGFR, ITK) | High | Very High (Minimal off-target) |
| BBB Penetration | Poor | Poor | Excellent (Designed for CNS) |
| GSH Clearance Mechanism | Standard Adduct | Standard Adduct | 16-Membered Macrocyclic Rearrangement |
(Data synthesized from comparative preclinical profiling of covalent BTK inhibitors[1][4])
Visualizing the Mechanism of Action
Fig 1: BCR signaling cascade illustrating the targeted covalent inhibition of BTK at Cys481.
Experimental Workflows & Protocols
To ensure scientific integrity, it is critical to evaluate these compounds using self-validating experimental designs. Below are standardized protocols for assessing efficacy and metabolic clearance.
Protocol 1: Cellular Efficacy & Target Engagement (TMD8 Assay)
Objective: Quantify the IC₅₀ of 3-aminocyclobutyl-derived inhibitors in a disease-relevant model. Causality: TMD8 is an ABC-DLBCL cell line intrinsically dependent on chronic active BCR signaling. Inhibiting BTK in this line directly induces apoptosis, making cell viability a highly accurate proxy for kinase target engagement[1].
Step-by-Step Methodology:
-
Cell Culture: Culture TMD8 cells in RPMI-1640 supplemented with 10% FBS. Seed at 10,000 cells/well in a 96-well plate.
-
Compound Preparation: Synthesize the inhibitor using tert-Butyl (3-aminocyclobutyl)carbamate as the precursor[2]. Prepare a 10-point dose-response curve (0.1 nM to 10 μM) in DMSO.
-
Treatment: Treat cells with the compound series (final DMSO concentration 0.1%). Incubate for 72 hours at 37°C.
-
Viability Readout: Add CellTiter-Glo® reagent to quantify ATP as a measure of metabolically active cells. Read luminescence to calculate the IC₅₀.
-
Self-Validating Control: Run a parallel assay using a CRISPR-engineered TMD8 BTK-C481S mutant line.
-
Validation Logic: Because the acrylamide warhead relies on Cys481 for irreversible binding, the mutant line must exhibit a >100-fold rightward shift in IC₅₀. If toxicity is observed in the mutant line at low nanomolar ranges, the compound possesses off-target cytotoxicity, invalidating its selectivity.
-
Protocol 2: Glutathione (GSH) Trapping & LC-MS/MS Clearance Assay
Objective: Determine the metabolic stability and clearance mechanism of the cyclobutane-linked inhibitor. Causality: Covalent drugs are inherently susceptible to conjugation by endogenous GSH. Cyclobutane-containing inhibitors undergo a highly specific 16-membered macrocyclic rearrangement between the γ-glutamic acid residue of GSH and the methyl-cyclobutyl cation during MS fragmentation. Tracking this fragment is essential for accurate pharmacokinetic profiling[3][4].
Step-by-Step Methodology:
-
Incubation: Incubate 10 μM of the 3-aminocyclobutyl-derived BTK inhibitor with 5 mM reduced GSH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 10 hours.
-
Quenching: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.
-
LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS/MS system. Perform MS³ and MS⁴ fragmentation targeting the parent GSH-adduct mass.
-
Fragment Identification: Monitor for the unique macrocyclic rearrangement fragment ion (indicative of the cyclobutane linker).
-
Self-Validating Control: Perform a parallel incubation using N-acetylglutathione instead of standard GSH.
-
Validation Logic: N-acetylation of the γ-Glu residue sterically and electronically blocks the macrocyclic rearrangement. The absence of the rearrangement fragment in this control definitively verifies the proposed clearance mechanism[3].
-
Fig 2: GSH conjugation LC-MS/MS workflow with N-acetylglutathione validation step.
Conclusion
The integration of the tert-Butyl (3-aminocyclobutyl)carbamate scaffold into BTK inhibitor design represents a masterclass in structural optimization. By replacing traditional bulky linkers with a geometrically constrained cyclobutane ring, researchers have achieved unprecedented kinome selectivity and CNS penetrance, paving the way for revolutionary targeted therapies in neuroinflammatory diseases.
References
- European Patent Office. "EP 3060550 B1 - HETEROARYL COMPOUNDS AS BTK INHIBITORS AND USES THEREOF." Google Patents.
-
Himmelbauer, M. K., et al. "Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis." Journal of Medicinal Chemistry (ACS Publications), 2024. Available at:[Link]
-
"Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors." Journal of the American Society for Mass Spectrometry (ACS Publications), 2025. Available at:[Link]
-
National Institutes of Health (NIH). "Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors." PubMed. Available at: [Link]
Sources
A Researcher's Guide to NMR Analysis for Stereochemical Confirmation of Substituted Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a cornerstone of modern drug discovery and development. For molecules containing a cyclobutane ring, a common motif in numerous bioactive compounds, this task presents unique challenges due to the puckered nature of the four-membered ring and the often subtle differences in the spatial arrangement of substituents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for elucidating the three-dimensional structure of these molecules in solution. This guide provides an in-depth comparison of NMR techniques for confirming the stereochemistry of substituted cyclobutanes, supported by experimental insights and data-driven protocols.
The Challenge: Puckering and Isomerism in Cyclobutanes
Unlike planar representations often seen in textbooks, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain, leading to a dynamic equilibrium between two conformers.[1] This puckering creates distinct spatial environments for substituents, giving rise to cis and trans diastereomers, which can exhibit profoundly different biological activities. The core challenge for the analytical chemist is to unambiguously differentiate these isomers.
Key NMR Parameters for Stereochemical Assignment
The key to unlocking the stereochemical secrets of substituted cyclobutanes lies in the careful analysis of several key NMR parameters: ¹H chemical shifts, vicinal coupling constants (³JHH), and the Nuclear Overhauser Effect (NOE).
¹H Chemical Shifts (δ)
The chemical shift of a proton is highly sensitive to its local electronic environment. In substituted cyclobutanes, the spatial arrangement of substituents can lead to significant differences in chemical shifts between diastereomers.
-
Anisotropic Effects: Substituents with π-systems (e.g., phenyl groups) or lone pairs can create magnetically anisotropic fields that shield or deshield nearby protons, depending on their orientation relative to the substituent.[2][3] For example, in 1,2-disubstituted cyclobutanes, the methine protons (CH-R) of the trans isomer are often more shielded (shifted to a lower ppm value) compared to the cis isomer.[4] This is attributed to the shielding effect of the substituents in the trans arrangement.[4]
-
Steric Compression: In cis isomers, substituents are on the same side of the ring, which can lead to steric hindrance. This can cause a downfield shift (deshielding) for the protons on the sterically crowded face of the molecule.[5]
Vicinal Coupling Constants (³JHH)
The through-bond coupling between protons on adjacent carbon atoms, known as the vicinal coupling constant (³JHH), is a powerful tool for determining the dihedral angle between these protons, as described by the Karplus relationship.[1][6] In cyclobutanes, this translates to a direct correlation with the cis or trans relationship of the substituents.
While a rigid Karplus curve is not directly applicable due to ring puckering, empirical observations provide clear trends:
-
J_cis vs. J_trans: In many substituted cyclobutanes, the coupling constant between two cis protons (³J_cis) is generally larger than the coupling constant between two trans protons (³J_trans).[7][8] However, it is crucial to note that the ranges for cis and trans coupling constants can overlap significantly, making assignments based solely on this parameter potentially ambiguous.[7] For instance, vicinal cis and trans coupling constants in cyclobutanes can vary widely, with reported ranges of approximately 4.6–11.5 Hz for cis and 2.0–10.7 Hz for trans.[7]
Table 1: General Trends in Vicinal Coupling Constants for 1,2-Disubstituted Cyclobutanes
| Isomer | Typical ³JHH Range (Hz) | Dihedral Angle (approx.) |
| cis | 4.6 - 11.5 | ~0° - 40° |
| trans | 2.0 - 10.7 | ~120° - 160° |
It is important to consult literature values for similar cyclobutane systems to aid in the interpretation of coupling constants.
Advanced NMR Techniques for Unambiguous Assignment
While ¹H NMR provides valuable clues, complex substitution patterns or conformational flexibility can complicate the analysis. In such cases, two-dimensional (2D) NMR techniques are indispensable.
Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that provides direct evidence of the spatial proximity of protons (typically within 5 Å). This makes NOE-based experiments, such as 1D NOE difference spectroscopy and 2D NOESY, the gold standard for stereochemical assignment of cyclobutanes.[5][9]
-
Distinguishing cis and trans Isomers:
-
For a cis-1,2-disubstituted cyclobutane, irradiation of a proton on one substituent will result in an NOE enhancement of a proton on the adjacent substituent on the same face of the ring.
-
For the corresponding trans isomer, no such NOE will be observed between these protons as they are on opposite faces of the ring and thus spatially distant.[5]
-
2D NMR Spectroscopy
For complex molecules with overlapping proton signals, 2D NMR experiments are essential for complete assignment and stereochemical confirmation.[1]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity within the cyclobutane ring and its substituents.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C spectra.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the overall carbon skeleton.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that provides a comprehensive map of all through-space proton-proton interactions, allowing for the simultaneous determination of multiple stereochemical relationships.[8][10]
Experimental Protocol: A Step-by-Step Workflow
The following protocol outlines a systematic approach for the NMR analysis of a substituted cyclobutane to determine its stereochemistry.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent can sometimes influence the resolution of signals.
-
Filter the solution into a high-quality NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. Ensure a high signal-to-noise ratio by using a sufficient number of scans.
-
Acquire a 1D ¹³C NMR spectrum.
-
If signals are well-resolved, perform a series of 1D NOE difference experiments. Selectively irradiate key protons (e.g., methine protons on the cyclobutane ring, protons on the substituents) and observe which other protons show an enhancement.
-
For complex spectra, acquire a suite of 2D NMR experiments:
-
¹H-¹H COSY
-
¹H-¹³C HSQC
-
¹H-¹³C HMBC
-
¹H-¹H NOESY (or ROESY for larger molecules)
-
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Carefully integrate the ¹H NMR signals and measure the coupling constants for all multiplets.[11]
-
Analyze the COSY, HSQC, and HMBC spectra to assign all proton and carbon signals.
-
Interpret the NOESY spectrum to identify through-space correlations. Look for key cross-peaks that differentiate between possible stereoisomers.
-
Conclusion
The definitive assignment of stereochemistry in substituted cyclobutanes is a critical task that relies heavily on a multi-faceted NMR approach. While ¹H chemical shifts and coupling constants provide initial, valuable insights, they can sometimes be ambiguous. The strategic use of NOE-based experiments, particularly 2D NOESY, provides unequivocal evidence of through-space proximities, allowing for the confident differentiation of cis and trans isomers. By following a systematic workflow that combines high-quality data acquisition with a thorough analysis of all available NMR parameters, researchers can confidently elucidate the three-dimensional structure of these important molecules, paving the way for a deeper understanding of their structure-activity relationships.
References
- I. Fleming and D. H. Williams, "Spectroscopic Methods in Organic Chemistry," 6th ed., McGraw-Hill, 2008.
-
A. Ferrando et al., "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes," Magnetic Resonance in Chemistry, 2015. [Link]
- M. Barfield and M. D. Johnston Jr., "The Theory of Nuclear Spin-Spin Coupling," Chemical Reviews, 1973.
- E. D.
- H. Günther, "NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry," 3rd ed., Wiley-VCH, 2013.
- R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, "Spectrometric Identification of Organic Compounds," 8th ed., John Wiley & Sons, 2014.
- J. K. M. Sanders and B. K. Hunter, "Modern NMR Spectroscopy: A Guide for Chemists," 2nd ed., Oxford University Press, 1993.
- T. D. W. Claridge, "High-Resolution NMR Techniques in Organic Chemistry," 3rd ed., Elsevier, 2016.
-
Creative Biostructure, "How NMR Helps Identify Isomers in Organic Chemistry?". [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 11. Analyzing Coupling Constants [sites.science.oregonstate.edu]
Personal protective equipment for handling tert-Butyl (3-aminocyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling tert-Butyl (3-aminocyclobutyl)carbamate. It is designed to be a direct, procedural resource to ensure the safety of laboratory personnel and the integrity of your work. By moving beyond a simple product offering, we aim to be your trusted partner in laboratory safety and chemical handling.
Hazard Identification and Core Safety Directives
While a comprehensive toxicological profile for tert-Butyl (3-aminocyclobutyl)carbamate is not fully established, its structural components—an amino group and a carbamate—necessitate careful handling. Similar compounds are known to cause skin and eye irritation.[1] Inhalation of dust may also lead to respiratory irritation.[2] Therefore, a proactive approach to minimize exposure is crucial.
Key Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][3]
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system.[2][4]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
The consistent and correct use of Personal Protective Equipment is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling tert-Butyl (3-aminocyclobutyl)carbamate.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards.[5][6] | Protects against dust particles and accidental splashes that can cause serious eye irritation.[5] |
| Hand Protection | Nitrile rubber gloves.[5] It is advisable to inspect gloves before use.[4] | Prevents direct skin contact. Contaminated gloves should be disposed of immediately in accordance with good laboratory practices.[4] |
| Body Protection | A long-sleeved laboratory coat.[5] | Minimizes the risk of skin exposure to dust or splashes.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6] If dust is generated, a NIOSH-approved respirator (e.g., N95) should be used.[4][5] | Prevents the inhalation of dust particles that may cause respiratory irritation.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental process.
Caption: Workflow for the safe handling of tert-Butyl (3-aminocyclobutyl)carbamate.
Experimental Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are easily accessible.[5] Don all required PPE as detailed in Table 1.
-
Handling and Use:
-
Post-Experiment Procedures:
Spill and Emergency Procedures
In the event of a spill or exposure, a swift and informed response is critical.
-
Small Spills: For minor spills, sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][7]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[5]
Disposal Plan: Ensuring a Safe and Compliant Conclusion
All waste containing tert-Butyl (3-aminocyclobutyl)carbamate must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[6]
-
Contaminated PPE: Used gloves, weighing papers, and other disposable materials that have come into contact with the chemical should be disposed of as hazardous waste.[6]
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in regular trash.[5]
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
- Capot Chemical. (2026, March 16). MSDS of tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate.
- TCI EUROPE N.V. (2025, April 11). SAFETY DATA SHEET - tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate.
- Tokyo Chemical Industry. (2025, November 27). SAFETY DATA SHEET - tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate.
- Fisher Scientific. (2010, October 28). SAFETY DATA SHEET - tert-Butyl carbamate.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- NextSDS. (n.d.). rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate.
- Apollo Scientific. (2023, July 11). tert-Butyl (3-aminophenyl)carbamate.
- Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (3-aminopropyl)carbamate.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (2024, January 24). SAFETY DATA SHEET - tert-Butyl carbamate.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- TCI Deutschland GmbH. (n.d.). tert-Butyl (trans-3-Aminocyclobutyl)carbamate.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
